1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMIXYYZKHFFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355978 | |
| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153881-54-0 | |
| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyrrole-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated pyrrole-3-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the pyrrole ring can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This document details available quantitative data, experimental protocols for their synthesis and characterization, and discusses their biological significance.
Physicochemical Properties
Below is a summary of available quantitative data for representative fluorinated pyrrole-3-carbaldehydes. It is important to note that many of the values for less common derivatives are predicted based on computational models.
Table 1: Physicochemical Properties of Selected Fluorinated Pyrrole-3-carbaldehydes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 | C₁₁H₈FNO | 189.19 | 133[1] | 370.6 ± 32.0 (Predicted)[1] | 14.77 ± 0.50[1] |
| 5-(3-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde | 133084229-37-1 | C₁₁H₈FNO | 189.19 | Not available | Not available | Not available |
| 5-(4-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 2827733-28-6 | C₁₁H₈FNO | 189.19 | Not available | Not available | Not available |
| 5-(2-Fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Not available | C₁₀H₇FN₂O | 190.18 | Predicted as solid | Predicted | Predicted |
Solubility: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is reported to be soluble in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol, though solubility may be slight.[1]
Synthesis and Experimental Protocols
The synthesis of fluorinated pyrrole-3-carbaldehydes can be approached in two primary ways: by constructing the pyrrole ring from fluorine-containing precursors or by direct fluorination of a pre-existing pyrrole ring. The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich pyrrole rings.
General Synthesis Workflow: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4]
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of a Fluorinated Pyrrole
This protocol is a generalized procedure and may require optimization based on the specific fluorinated pyrrole substrate.
Materials:
-
Fluorinated pyrrole substrate (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated aqueous sodium acetate solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.[2]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the fluorinated pyrrole (1.0 eq) in anhydrous DCM.
-
Add the solution of the fluorinated pyrrole to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. This step is exothermic and may result in gas evolution.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure fluorinated pyrrole-3-carbaldehyde.
-
Spectroscopic Characterization
The structure of fluorinated pyrrole-3-carbaldehydes is confirmed using a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data for Fluorinated Pyrrole-3-carbaldehydes
| Technique | Key Features and Expected Ranges |
| ¹H NMR | - Aldehydic Proton (CHO): A singlet typically observed in the downfield region (δ 9.0-10.0 ppm).- Pyrrole Ring Protons: Signals in the aromatic region (δ 6.0-8.0 ppm), with coupling patterns dependent on the substitution pattern.- Fluorine Coupling: Protons on the pyrrole or phenyl ring may show coupling to the fluorine atom(s), resulting in splitting of the signals. |
| ¹³C NMR | - Carbonyl Carbon (CHO): A signal in the highly deshielded region (δ 180-190 ppm).- Pyrrole and Phenyl Ring Carbons: Signals in the aromatic region (δ 100-150 ppm).- Carbon-Fluorine Coupling: Carbon atoms bonded to or in proximity to fluorine will exhibit characteristic splitting patterns (¹JCF, ²JCF, etc.). |
| ¹⁹F NMR | Provides direct information on the chemical environment of the fluorine atoms. The chemical shifts are highly sensitive to the electronic environment. |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong absorption band typically in the range of 1660-1700 cm⁻¹.- N-H Stretch (if present): A broad band around 3200-3400 cm⁻¹.- C-F Stretch: Absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹. |
| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. |
Biological Significance and Signaling Pathways
The incorporation of fluorine into the pyrrole scaffold is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorinated pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[5][6] The electron-withdrawing nature of fluorine can modulate the pKa of the pyrrole nitrogen and influence hydrogen bonding interactions with biological targets, potentially leading to increased binding affinity and selectivity.
While specific signaling pathways for many fluorinated pyrrole-3-carbaldehydes are not yet fully elucidated, their biological activities suggest potential interactions with various cellular processes. For instance, as precursors to more complex molecules like Vonoprazan, they are indirectly involved in the regulation of the H⁺/K⁺-ATPase pump. The broader class of pyrrole-containing compounds has been shown to target a variety of enzymes and receptors.
Further research is required to delineate the precise molecular targets and signaling pathways modulated by different fluorinated pyrrole-3-carbaldehyde derivatives.
References
- 1. growingscience.com [growingscience.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Guide
Introduction
1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The precise characterization of its chemical structure is fundamental for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) expected for this compound. It also outlines the detailed experimental protocols for acquiring this data and presents a logical workflow for its structural elucidation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | -CHO |
| 7.50 - 7.30 | m | 4H | Ar-H |
| 6.50 | s | 1H | Pyrrole C4-H |
| 2.45 | s | 3H | Pyrrole C2-CH₃ |
| 2.20 | s | 3H | Pyrrole C5-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 185.0 | -CHO |
| 159.0 (d, ¹JCF ≈ 250 Hz) | Ar C-F |
| 145.0 | Pyrrole C2 |
| 138.0 | Pyrrole C5 |
| 131.0 (d, ³JCF ≈ 8 Hz) | Ar C-H |
| 130.0 (d, ⁴JCF ≈ 2 Hz) | Ar C-H |
| 125.0 (d, ²JCF ≈ 15 Hz) | Ar C-pyrrole |
| 124.0 (d, ³JCF ≈ 4 Hz) | Ar C-H |
| 118.0 | Pyrrole C3 |
| 116.0 (d, ²JCF ≈ 21 Hz) | Ar C-H |
| 110.0 | Pyrrole C4 |
| 14.0 | Pyrrole C2-CH₃ |
| 12.5 | Pyrrole C5-CH₃ |
Table 3: Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Medium | C-H stretch (aliphatic) |
| 2850, 2750 | Medium | C-H stretch (aldehyde) |
| 1670 | Strong | C=O stretch (conjugated aldehyde) |
| 1580, 1490 | Medium-Strong | C=C stretch (aromatic and pyrrole) |
| 1220 | Strong | C-F stretch (aromatic) |
| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 231 | 100 | [M]⁺ |
| 230 | 80 | [M-H]⁺ |
| 202 | 60 | [M-CHO]⁺ |
| 109 | 40 | [C₇H₅F]⁺ |
| 95 | 30 | [C₆H₉N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1]
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. A typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at 125 MHz. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, 1024-4096 scans are typically acquired with a relaxation delay of 2 seconds. Proton decoupling is used to simplify the spectrum.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Electron Ionization (EI) is a common method for small, relatively non-polar molecules. The electron energy is typically set to 70 eV.
-
Mass Analysis: The mass spectrum is recorded using a quadrupole or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.[3][4]
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using spectroscopic methods.
Caption: A workflow for the structural elucidation of a novel organic compound.
The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous structural determination of this compound. While experimental data is not yet publicly available, the predicted spectroscopic characteristics and the detailed experimental protocols outlined in this guide provide a solid foundation for researchers working with this and structurally related compounds. The systematic application of these techniques, following a logical workflow, is essential for ensuring the identity and purity of novel chemical entities in a research and development setting.
References
The Diverse Biological Activities of N-Aryl-2,5-Dimethylpyrroles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl-2,5-dimethylpyrroles represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these promising molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of N-aryl-2,5-dimethylpyrroles as scaffolds for novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols for their biological assessment, and visualizes relevant pathways and workflows.
Synthesis of N-Aryl-2,5-Dimethylpyrroles
The primary synthetic route to N-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis. This condensation reaction involves the reaction of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary aryl amine. The reaction is typically carried out under acidic conditions or with microwave assistance to improve yields and reduce reaction times.
A general workflow for the Paal-Knorr synthesis is depicted below:
Figure 1. General workflow for the Paal-Knorr synthesis of N-aryl-2,5-dimethylpyrroles.
Detailed Experimental Protocol: Paal-Knorr Synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
A representative experimental protocol for the synthesis of an N-aryl-2,5-dimethylpyrrole is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Dione: To this solution, add 2,5-hexanedione (1 to 1.2 equivalents).
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 6 hours. Alternatively, the reaction can be performed under microwave irradiation, which can significantly reduce the reaction time.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole.[1]
Biological Activities
N-aryl-2,5-dimethylpyrroles have demonstrated a remarkable range of biological activities, including antitubercular, antimicrobial, anticancer, and antiviral effects. The following sections detail these activities with supporting quantitative data.
Antitubercular Activity
A significant body of research has focused on the potent activity of N-aryl-2,5-dimethylpyrroles against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. These compounds are often designed as hybrids of known antitubercular agents like BM212 and SQ109.
Table 1: Antitubercular Activity of Representative N-Aryl-2,5-Dimethylpyrrole Derivatives
| Compound ID | Substituent on N-Aryl Ring | Other Modifications | M. tuberculosis H37Rv MIC (µg/mL) | MDR-TB Strain MIC (µg/mL) | Cytotoxicity (IC50 in µM) | Selectivity Index (SI) | Reference |
| 5d | Unsubstituted Phenyl | C3-cyclohexylmethylene side chain | 0.125–0.25 | 0.25–0.5 | > 50 (Vero cells) | > 200 | [2] |
| 1 | 4-Chlorophenyl | C3-adamantyl side chain | 0.78 | Not Reported | 25.6 (Vero cells) | 32.8 |
Note: MIC values can vary slightly between studies due to different experimental conditions.
Antimicrobial Activity
Beyond their antimycobacterial effects, N-aryl-2,5-dimethylpyrroles and related pyrrole derivatives have shown activity against a range of other bacteria and fungi.
Table 2: Antibacterial and Antifungal Activity of Pyrrole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-aryl-2,5-dimethylpyrrole derivative | Staphylococcus aureus | 1-4 | |
| N-aryl-2,5-dimethylpyrrole derivative | Escherichia coli | 1-4 | |
| Pyrrole derivative | Candida albicans | 7.8 - 341.3 | [3][4][5] |
| Pyrrole derivative | Aspergillus niger | 10-22 (Zone of inhibition in mm) |
Anticancer Activity
The cytotoxic effects of N-aryl-2,5-dimethylpyrroles against various cancer cell lines have been investigated, revealing their potential as anticancer agents. Proposed mechanisms of action include the induction of apoptosis and cell cycle arrest, as well as the inhibition of tubulin polymerization.
Table 3: Anticancer Activity of Representative N-Aryl-2,5-Dimethylpyrrole and Related Derivatives
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| Marinopyrrole A | HCT-116 (Colon) | 9.0 | Mcl-1 inhibition | [6] |
| KS04 | Various | Comparable to Marinopyrrole A | Mcl-1 inhibition | [6] |
| KS18 | Various | More potent than Marinopyrrole A | Mcl-1 inhibition | [6] |
| 7-aryl-pyrroloquinolinone (21) | HeLa (Cervical) | 0.03 | Tubulin polymerization inhibition | [7] |
| 7-aryl-pyrroloquinolinone (24) | HeLa (Cervical) | 0.03 | Tubulin polymerization inhibition | [7] |
| Indole-aryl amide (5) | HT29 (Colon) | Low µM range | G1 cell cycle arrest, Apoptosis | [8] |
| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione (10) | LNCaP (Prostate) | 0.03 | Not specified | [9] |
| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione (10) | PC3 (Prostate) | 0.08 | Not specified | [9] |
Mechanism of Action: Apoptosis Induction
Several N-aryl-2,5-dimethylpyrrole derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating cancerous cells and is often mediated through the activation of a cascade of caspase enzymes.
Figure 2. Simplified signaling pathway for apoptosis induction by N-aryl-2,5-dimethylpyrrole derivatives.
Mechanism of Action: Tubulin Polymerization Inhibition
Certain pyrrole derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
Figure 3. Mechanism of action for tubulin polymerization inhibitors.
Antiviral Activity
The antiviral potential of N-substituted pyrrole derivatives has also been explored, with some compounds showing inhibitory activity against viruses such as HIV-1 and filoviruses.[10][11] The mechanism of action for some of these compounds involves interference with viral entry into host cells.
Table 4: Antiviral Activity of N-Substituted Pyrrole Derivatives
| Compound ID | Virus | EC50/IC50 (µM) | Mechanism of Action | Reference |
| NB-2 | HIV-1 | Low µM range | Inhibition of gp41 six-helix bundle formation | [10][12] |
| NB-64 | HIV-1 | Low µM range | Inhibition of gp41 six-helix bundle formation | [10][12] |
| 12m | HIV-1 | 10.8 | Targets gp41 | [13] |
| Pyrrolo-pyridine derivative (35-37) | HIV-1 | 5.02 - 5.07 | Not specified | [13] |
| 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidine | Human Cytomegalovirus | >5 log reduction at 10-100 µM | Not specified | [14] |
| 4-amino-5-iodo-pyrrolo[2,3-d]pyrimidine | Herpes Simplex Virus 1 | >5 log reduction at 10-100 µM | Not specified | [14] |
Experimental Protocols for Biological Evaluation
This section provides detailed methodologies for key experiments cited in the evaluation of N-aryl-2,5-dimethylpyrroles.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-aryl-2,5-dimethylpyrrole compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the N-aryl-2,5-dimethylpyrrole compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the N-aryl-2,5-dimethylpyrrole compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 4. Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion
N-aryl-2,5-dimethylpyrroles have emerged as a versatile and promising scaffold in the field of medicinal chemistry. Their significant antitubercular, antimicrobial, anticancer, and antiviral activities warrant further investigation and development. The synthetic accessibility of this core structure via the Paal-Knorr reaction allows for the generation of diverse libraries of analogues for structure-activity relationship studies. The information compiled in this technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this important class of compounds. Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse biological effects and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical applications.
References
- 1. 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | C12H12ClN | CID 78742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. N-substituted pyrrole derivatives as novel human immunodeficiency virus type 1 entry inhibitors that interfere with the gp41 six-helix bundle formation and block virus fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Due to the limited availability of specific data for this exact molecule, this document also includes detailed information on closely related isomers and analogues, for which more extensive research and data are accessible. This comparative approach offers valuable insights into the synthesis, properties, and potential applications of this class of compounds.
CAS Number and Compound Identification
A specific CAS number for this compound could not be definitively identified in publicly available databases. However, comprehensive data is available for its structural isomer, 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and a related, pharmaceutically significant compound, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.
Table 1: Physicochemical Data of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
| Property | Value |
| CAS Number | 428497-01-2[1] |
| Molecular Formula | C13H12FNO[1] |
| Molecular Weight | 217.24 g/mol [1] |
| IUPAC Name | 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde[1] |
Table 2: Physicochemical Data of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
| Property | Value |
| CAS Number | 881674-56-2 |
| Molecular Formula | C11H8FNO[2] |
| Molecular Weight | 189.19 g/mol [2] |
| IUPAC Name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde[2] |
| Appearance | Light orange to yellow to green powder/crystal[3] |
| Melting Point | 131.0 to 135.0 °C[3] |
| Purity | >98.0% (GC)[3] |
Synthesis and Experimental Protocols
The synthesis of 1-(substituted-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehydes generally involves a two-step process. The first step is the formation of the N-substituted pyrrole ring, followed by the introduction of the carbaldehyde group.
The Paal-Knorr reaction is a widely used method for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of the core structure of the target molecule, 2,5-hexanedione (acetonylacetone) is reacted with 2-fluoroaniline.
Experimental Protocol:
-
In a round-bottom flask, equimolar amounts of 2,5-hexanedione and 2-fluoroaniline are mixed.
-
An acidic catalyst, such as acetic acid, can be added to facilitate the reaction.
-
The mixture is heated under reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Paal-Knorr synthesis of the pyrrole core.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, such as pyrroles. The reaction uses a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath.
-
Phosphorus oxychloride (POCl3) is added dropwise to the cooled DMF with stirring. The mixture is then allowed to warm to room temperature to form the Vilsmeier reagent.
-
The 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole, synthesized in the previous step, is dissolved in DMF and added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored by TLC.
-
After the reaction is complete, the mixture is carefully poured into a beaker of crushed ice and neutralized with an aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Vilsmeier-Haack formylation of the pyrrole.
Potential Applications and Signaling Pathways
While specific biological activities for this compound are not documented, its structural motifs are present in compounds with significant pharmacological properties. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
The related compound, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB). Vonoprazan inhibits the H+,K+-ATPase proton pump in the stomach, thereby reducing gastric acid secretion. This mechanism is crucial for the treatment of acid-related gastrointestinal disorders.
Caption: Simplified synthetic pathway to Vonoprazan.
Conclusion
This compound represents a molecule of interest within the broader class of substituted pyrroles. While specific data for this compound is scarce, this guide provides a framework for its synthesis and potential properties based on established chemical principles and data from closely related analogues. The detailed experimental protocols and information on related compounds offer a valuable resource for researchers in medicinal chemistry and drug discovery. Further investigation into the synthesis and biological evaluation of this specific compound is warranted to fully elucidate its potential.
References
- 1. Buy 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 428497-01-2 [smolecule.com]
- 2. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(2-Fluorophenyl)pyrrole-3-carboxaldehyde | 881674-56-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Paal-Knorr Synthesis of N-Aryl Pyrroles: A Mechanistic and Methodological Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1884, remains a highly relevant and versatile method for the synthesis of substituted pyrroles.[1] This in-depth guide focuses on the synthesis of N-aryl pyrroles, a critical structural motif in numerous pharmaceuticals, natural products, and advanced materials. We will explore the intricacies of the reaction mechanism, provide detailed experimental protocols, and present quantitative data to inform synthetic strategy and optimization.
Core Reaction Mechanism
The Paal-Knorr synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine (an aniline derivative).[2] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[2] While early mechanistic proposals considered the formation of an enamine, work by V. Amarnath et al. in the 1990s elucidated the now widely accepted pathway.[2]
The mechanism proceeds through the following key steps:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary aryl amine on one of the carbonyl carbons of the 1,4-dicarbonyl compound. Under acidic catalysis, a carbonyl group is first protonated, increasing its electrophilicity. This attack forms a hemiaminal intermediate.
-
Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is typically the rate-determining step of the reaction.[3] This forms a 2,5-dihydroxytetrahydropyrrole derivative.
-
Dehydration: The cyclic intermediate undergoes two successive acid-catalyzed dehydration steps (elimination of two water molecules) to form the stable aromatic pyrrole ring.
This mechanism is supported by stereochemical studies showing that the configuration of the starting dione is preserved during the reaction, which would not be the case if a planar enamine intermediate were formed before the cyclization step.[2]
References
An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 2,5-Dimethylpyrroles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 2,5-dimethylpyrroles, a critical reaction in synthetic organic chemistry with significant applications in the pharmaceutical industry. This document details the reaction mechanism, provides experimental protocols, and presents quantitative data for the synthesis of key intermediates.
Introduction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent, a chloroiminium salt.[1][4] This electrophilic species then reacts with the electron-rich substrate to introduce a formyl group (-CHO).[1]
Pyrroles are five-membered aromatic heterocycles that are highly activated towards electrophilic substitution. The Vilsmeier-Haack reaction on pyrroles provides a direct and efficient route to formylpyrroles, which are versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals.[2][5] Specifically, 2,5-dimethylpyrrole undergoes formylation predominantly at the 3-position to yield 2,5-dimethyl-3-formylpyrrole, a key building block in the synthesis of various therapeutic agents.
Reaction Mechanism
The Vilsmeier-Haack formylation of 2,5-dimethylpyrrole proceeds through a well-established multi-step mechanism:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][4]
-
Electrophilic Aromatic Substitution: The electron-rich 2,5-dimethylpyrrole acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C3 position due to the directing effects of the methyl groups and the inherent reactivity of the pyrrole ring.
-
Aromatization: A proton is lost from the intermediate, restoring the aromaticity of the pyrrole ring and forming an iminium salt.
-
Hydrolysis: The reaction mixture is treated with water to hydrolyze the iminium salt, yielding the final product, 2,5-dimethyl-3-formylpyrrole, and regenerating DMF.[1]
References
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique electronic properties and synthetic tractability have made it a privileged structure in the design of novel therapeutics targeting a wide array of diseases. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted pyrroles, offering a comprehensive resource for researchers engaged in drug discovery and development. By dissecting the influence of substituent patterns on biological activity, we aim to furnish a deeper understanding to guide the rational design of next-generation pyrrole-based therapeutics.
Quantitative Structure-Activity Relationship (QSAR) Insights
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the complex interplay between the physicochemical properties of substituted pyrroles and their biological activities. These models translate structural features into predictive mathematical relationships, guiding lead optimization and the design of more potent and selective compounds.
A QSAR study on a series of pyrrole derivatives acting as lymphocyte-specific kinase (Lck) inhibitors revealed that the inhibitory activity is significantly correlated with molar volume (MV), surface tension (ST), and the hydrophobic constant of a particular substituent.[1] The study indicated that bulky molecules and those with high surface tension are detrimental to Lck inhibition, whereas a hydrophobic substituent at the R(2) position is conducive to activity.[1]
Similarly, field-based QSAR (FB-QSAR) approaches have been successfully employed in the design of novel N-pyrrole carboxylic acid derivatives as dual COX-1 and COX-2 inhibitors.[2] These studies have provided valuable insights into the anti-inflammatory activity and binding affinity of synthesized compounds within the COX enzyme active sites.[2] For instance, the incorporation of an acidic group was found to enhance anti-inflammatory effects.[2]
Another QSAR study focused on the antioxidant scavenging activities of pyrrole derivatives against superoxide anion (O2•−), hydroxyl radical (•OH), and 1,1-diphenyl-2-picryl-hydrazyl (DPPH•).[3] This research identified key molecular descriptors such as bond length, HOMO energy, polarizability, and AlogP as being crucial for antioxidant activity.[3]
The following table summarizes key quantitative data from various SAR and QSAR studies on substituted pyrroles, highlighting the impact of different substituents on their biological activities.
| Scaffold | Target | Substitution Pattern | Key Substituent(s) | Activity (IC50/pIC50) | Reference |
| Pyrrolo[1,2-a]quinoxaline | Protein Kinase CK2 | 4-[(phenyl)amino]-3-carboxylic acid | 3-chlorophenyl | 49 nM | [4] |
| Pyrrole-2-carbonitrile | Dipeptidyl peptidase IV (DPP4) | Hetero-aromatic moieties at α-amino position | Varies | 0.004–113.6 μM | [5] |
| 1,2,3,5-tetra-substituted pyrrole | COX-2 | Benzoic acid derivatives | Varies | pIC50 up to 7.11 | [2] |
| Pyrrolo[3,2-c]pyridine | FMS kinase | Diarylurea or diarylamide | 3,5-bis(trifluoromethyl)phenyl or 4-morpholino-3-(trifluoromethyl)phenyl | 30-60 nM | [6] |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Metallo-β-lactamases (MBLs) | N-acylamide | N-benzoyl | Low μM range | [7] |
| Pyrrolone | Plasmodium falciparum K1 | (5E)-5-[[2,5-dimethyl-1-[Substituted phenyl]pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate | Varies | EC50 ~ 9 nM | [8] |
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis and biological evaluation of substituted pyrroles are central to establishing their SAR. A variety of synthetic methodologies are employed, with the Paal-Knorr synthesis being a prominent and versatile method.
General Synthetic Procedure: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9]
Reaction: A 1,4-dicarbonyl compound is reacted with a primary amine or ammonia, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water.
Typical Protocol:
-
A mixture of the 1,4-dicarbonyl compound (1 equivalent) and the desired primary amine (1-1.2 equivalents) is dissolved in a suitable solvent such as ethanol, acetic acid, or toluene.
-
The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure substituted pyrrole.
Huisgen [3+2] Cycloaddition for Pyrrole Synthesis
A versatile method for synthesizing pyrroles involves the Huisgen [3+2] cycloaddition reaction between benzimidazolium ylides and asymmetrical acetylenes.[10]
Typical Protocol:
-
A mixture of a benzimidazolium bromide derivative (1 equivalent) and an acetylenic dipolarophile (1.2-1.5 equivalents) is suspended in 1,2-epoxybutane.
-
The reaction mixture is refluxed with stirring for approximately 48 hours.
-
The formation of a precipitate indicates the progress of the reaction.
-
The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography on alumina, followed by crystallization from a suitable alcohol to afford the pure pyrrole derivative.[10]
Biological Evaluation: In Vitro Kinase Inhibition Assay
The inhibitory activity of substituted pyrroles against specific protein kinases is a common focus of SAR studies.
Typical Protocol for Protein Kinase CK2 Inhibition Assay: [4]
-
Recombinant human protein kinase CK2 is used for the assay.
-
The assay is performed in a final volume of 25 µL containing assay buffer, the peptide substrate, ATP (at its Km concentration), and the test compound at various concentrations.
-
The reaction is initiated by the addition of the enzyme.
-
After incubation for a specified time at 30°C, the reaction is stopped, typically by the addition of a stop solution.
-
The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody in an ELISA format or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Logical Relationships
The biological effects of substituted pyrroles are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing compounds with improved target selectivity.
Several pyrrole derivatives have been shown to exhibit antitumor activity by inducing apoptosis.[6] Apoptosis can be initiated through either the extrinsic or intrinsic signaling pathways, both of which converge on the activation of caspases, a family of proteases that execute programmed cell death.[6]
Caption: The extrinsic and intrinsic apoptosis signaling pathways.
The following diagram illustrates a typical workflow for a structure-activity relationship study of substituted pyrroles, from initial design to the identification of a lead compound.
Caption: A typical workflow for a SAR study of substituted pyrroles.
Conclusion
The structure-activity relationship of substituted pyrroles is a rich and dynamic field of study. The versatility of the pyrrole core allows for extensive chemical modification, enabling the fine-tuning of biological activity against a wide range of therapeutic targets. Quantitative SAR models, coupled with detailed experimental evaluation, provide a powerful paradigm for the rational design of novel pyrrole-based drugs. As our understanding of the intricate molecular interactions that govern biological activity continues to grow, so too will our ability to harness the therapeutic potential of this remarkable heterocyclic scaffold. This guide serves as a foundational resource, empowering researchers to build upon the existing knowledge and accelerate the discovery of innovative medicines.
References
- 1. A QSAR study on a series of pyrrole derivatives acting as lymphocyte-specific kinase (Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijrpr.com [ijrpr.com]
- 10. mdpi.com [mdpi.com]
The Discovery of Novel Pyrrole-Based Bioactive Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity have made it a privileged structure in the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of recent discoveries in pyrrole-based bioactive compounds, detailing their synthesis, biological activities, and mechanisms of action.
I. Synthesis of Bioactive Pyrrole Derivatives
The construction of the pyrrole ring is a fundamental step in the synthesis of these bioactive molecules. Several classical and modern synthetic strategies are employed, each offering distinct advantages in terms of substrate scope and reaction conditions.
Paal-Knorr Pyrrole Synthesis
A widely utilized method for synthesizing substituted pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[3][4] This reaction is valued for its operational simplicity and generally provides good to excellent yields.[4]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[5][6] This method is particularly well-suited for the solid-phase synthesis of pyrrole libraries, allowing for the generation of a diverse range of compounds for high-throughput screening.[7][8]
1,3-Dipolar Cycloaddition
A modern approach to pyrrole synthesis involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, such as ynones or α,β-unsaturated benzofuran-3(2H)-one.[9][10] This method offers a high degree of regioselectivity and can be performed under mild, sometimes catalyst-free, conditions.[9][11]
II. Biological Activities of Novel Pyrrole Compounds
Pyrrole-based compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections highlight key findings and quantitative data from recent studies.
Anticancer Activity
Numerous pyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer.[12]
Table 1: Cytotoxicity of Novel Pyrrole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine urea derivative 1a | A549 (Lung) | Not Specified | 0.35 | [13] |
| Pyrrolo[2,3-d]pyrimidine urea derivative 1c | A549 (Lung) | Not Specified | 1.48 | [13] |
| Pyrrolo[2,3-d]pyrimidine urea derivative 1d | A549 (Lung) | Not Specified | 1.56 | [13] |
| Pyrrolo[2,3-d]pyrimidine urea derivative 1b | PC-3 (Prostate) | Not Specified | 1.04 | [13] |
| Pyrrolo[2,3-d]pyrimidine derivative 13a | VEGFR-2 Inhibition | Enzymatic Assay | 0.0119 | [13] |
| Pyrrolo[2,3-d]pyrimidine derivative 13b | VEGFR-2 Inhibition | Enzymatic Assay | 0.0136 | [13] |
| Pyrrolo[2,3-d]pyrimidine derivative 8 | AURKA Inhibition | Enzymatic Assay | 1.99 | [13] |
| Pyrrolo[2,3-d]pyrimidine derivative 8 | EGFR Inhibition | Enzymatic Assay | 0.00376 | [13] |
| Pyrrolopyrimidine-imine 8i | HT-29 (Colon) | Not Specified | 4.55 | [14] |
| Pyrrolopyrimidine-imine with azepine ring | HT-29 (Colon) | Not Specified | 4.01 | [14] |
| Neolamellarin A | HeLa (Cervical) | HIF-1α inhibition | 10.8 | [14] |
| Derivative 21 | HeLa (Cervical) | HIF-1α inhibition | 11.9 | [14] |
| Pyrrolizine derivative 2 | HCT116 (Colon) | SRB Assay | < 5 | [15] |
| Pyrrolizine derivative 3 | HCT116 (Colon) | SRB Assay | < 5 | [15] |
| Pyrrolizine derivative 5 | HCT116 (Colon) | SRB Assay | < 5 | [15] |
| Pyrrolizine derivative 2 | HEPG2 (Liver) | SRB Assay | < 10 | [15] |
| Pyrrolizine derivative 3 | HEPG2 (Liver) | SRB Assay | < 10 | [15] |
| Pyrrolizine derivative 8 | HEPG2 (Liver) | SRB Assay | < 10 | [15] |
| Pyrrolizine derivative 2 | MCF-7 (Breast) | SRB Assay | < 10 | [15] |
| Pyrrolizine derivative 7 | MCF-7 (Breast) | SRB Assay | < 10 | [15] |
| Pyrrolizine derivative 8 | MCF-7 (Breast) | SRB Assay | < 10 | [15] |
| Pyrrolizine derivative 9 | MCF-7 (Breast) | SRB Assay | < 10 | [15] |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. Pyrrole derivatives have shown promise in this area, with several natural and synthetic compounds exhibiting potent activity against a range of pathogens.
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Pyrrole Compounds
| Compound | Microorganism | Gram Stain | MIC (µM) | Reference |
| BE-45722B | Staphylococcus aureus | Positive | 1 - 3 | |
| Decatromicin B | Staphylococcus aureus | Positive | 1 - 3 | |
| Pyrrolosporin B | Staphylococcus aureus | Positive | 1 - 3 | |
| BE-45722B | Acinetobacter baumannii | Negative | 12 - 36 | |
| Decatromicin B | Acinetobacter baumannii | Negative | 12 - 36 | |
| Pyrrolosporin B | Acinetobacter baumannii | Negative | 12 - 36 | |
| Streptopyrrole B | Staphylococcus aureus | Positive | 0.7 - 2.9 | |
| Streptopyrrole C | Bacillus subtilis | Positive | 0.7 - 2.9 | |
| Streptopyrrole B | Micrococcus luteus | Positive | 0.7 - 2.9 |
III. Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by bioactive pyrrole compounds is crucial for their development as therapeutic agents.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[16] Several pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[13]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrrole-based compounds.
COX-2/PGE2 Signaling Pathway Modulation
Cyclooxygenase-2 (COX-2) is an enzyme involved in the inflammatory response, and its expression is often upregulated in various cancers.[17] The COX-2/prostaglandin E2 (PGE2) pathway plays a role in tumor evasion of the immune system.[18] Some pyrrole derivatives have been shown to modulate this pathway, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.
Caption: Modulation of the COX-2/PGE2 signaling pathway by pyrrole-based compounds.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Procedure for Paal-Knorr Synthesis of Substituted Pyrroles
This protocol describes a conventional heating method for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.[4]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[4]
-
Add one drop of concentrated hydrochloric acid to the mixture.[4]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[4]
-
After the reflux period, cool the reaction mixture in an ice bath.[4]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]
-
Collect the resulting crystals by vacuum filtration.[4]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[4]
-
Expected Yield: Approximately 52% (178 mg).[4]
-
Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[12][14]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrole derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control and a blank.[12]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Check for complete solubilization of the purple formazan crystals and measure the absorbance of the samples using a microplate reader at a wavelength between 500-600 nm.
-
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against various microorganisms.[19][20]
-
Materials:
-
Test microorganism
-
Sterile broth medium
-
Novel pyrrole compound stock solution
-
Positive control antibiotic stock solution
-
96-well microtiter plate
-
Incubator
-
-
Procedure:
-
Preparation of Inoculum: Suspend several colonies of the test microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the novel compound in broth to achieve a range of concentrations.[19]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include positive and negative controls.[19]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the test microorganism.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]
-
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Western Blotting for Signaling Pathway Analysis
This protocol is for investigating the effect of pyrrole derivatives on the expression and phosphorylation of key proteins in cancer-related signaling pathways.[12][21]
-
Materials:
-
Cancer cell line
-
Pyrrole derivative
-
RIPA buffer
-
BCA assay kit
-
SDS-PAGE gel
-
PVDF membrane
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Treat cells with the pyrrole derivative, then lyse the cells in RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies.[21]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation.[12]
-
V. Conclusion
The pyrrole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse synthetic methodologies available allow for the creation of large and varied chemical libraries, leading to the discovery of novel compounds with potent and selective biological activities. The examples highlighted in this guide demonstrate the potential of pyrrole-based compounds to address significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of the next generation of pyrrole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of tetrasubstituted pyrroles by 1,3-dipolar cycloaddition and spontaneous decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct synthesis of pyrroles via 1,3-dipolar cycloaddition of azomethine ylides with ynones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction | Bentham Science [eurekaselect.com]
- 16. benchchem.com [benchchem.com]
- 17. COX-2–PGE2 Signaling Impairs Intestinal Epithelial Regeneration and Associates with TNF Inhibitor Responsiveness in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols: Step-by-Step Vilsmeier-Haack Formylation of an N-Aryl Pyrrole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the Vilsmeier-Haack formylation of N-aryl pyrroles, a crucial reaction in synthetic organic chemistry for the preparation of 2-formyl-N-arylpyrroles. These products are valuable intermediates in the synthesis of various pharmaceuticals and functional materials. This guide includes a comprehensive overview of the reaction, a detailed experimental protocol, a summary of quantitative data for various substrates, and visual diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For N-aryl pyrroles, which are highly activated substrates, this reaction typically proceeds under mild conditions to afford the corresponding aldehydes. The reaction involves the use of a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[3]
The formylation of N-aryl pyrroles predominantly occurs at the C2 position (α-position) of the pyrrole ring, as it is the most electron-rich site.[2] However, the regioselectivity can be influenced by the steric bulk of the N-aryl substituent.[4] This application note will provide a detailed, step-by-step protocol for this transformation, along with a compilation of reaction data for various N-aryl pyrroles.
Reaction Mechanism and Signaling Pathway
The Vilsmeier-Haack reaction proceeds through three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis to the final aldehyde product.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a versatile synthetic intermediate in drug discovery and medicinal chemistry. The inherent reactivity of the aldehyde functional group, combined with the established biological significance of the pyrrole scaffold, makes this compound a valuable building block for the synthesis of novel bioactive molecules.
Overview of Synthetic Applications
This compound serves as a key precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The electron-rich pyrrole ring and the reactive aldehyde moiety allow for diverse chemical transformations. Key applications include:
-
Synthesis of Pyrrolo[2,3-d]pyrimidines: This class of compounds is of significant interest due to their structural analogy to purines, enabling them to act as inhibitors of various kinases and other enzymes involved in cell signaling pathways.
-
Formation of Schiff Bases: Condensation with primary amines yields Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are versatile intermediates for the synthesis of more complex molecules.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors. The following protocol describes a plausible synthetic route to a substituted pyrrolo[2,3-d]pyrimidine from this compound.
Experimental Protocol: Synthesis of 4-amino-5-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)pyrrolo[2,3-d]pyrimidine
Objective: To synthesize a novel pyrrolo[2,3-d]pyrimidine derivative for potential screening as a kinase inhibitor.
Materials:
-
This compound
-
Malononitrile
-
Guanidine carbonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Knoevenagel Condensation.
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 2-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)malononitrile, is precipitated by adding water. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Cyclocondensation.
-
To a solution of sodium ethoxide (2.5 eq) in absolute ethanol (30 mL), add the product from Step 1 (1.0 eq) and guanidine carbonate (1.2 eq).
-
Reflux the mixture for 8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
The resulting precipitate is filtered, washed with water and cold ethanol, and dried.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the final product, 4-amino-5-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)pyrrolo[2,3-d]pyrimidine.
-
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Yield (%) | Purity (HPLC) |
| 1 | 2-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)malononitrile | This compound | 85 | >95% |
| 2 | 4-amino-5-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)pyrrolo[2,3-d]pyrimidine | Product from Step 1 | 65 | >98% |
Experimental Workflow
Caption: Synthetic workflow for the preparation of a pyrrolo[2,3-d]pyrimidine derivative.
Potential Biological Activity and Signaling Pathways
Pyrrolo[2,3-d]pyrimidine derivatives are known to inhibit various protein kinases by competing with ATP for the binding site in the enzyme's active cleft. This inhibition can disrupt downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis, making them attractive candidates for cancer therapy.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by a pyrrolo[2,3-d]pyrimidine derivative.
Synthesis of Schiff Bases and Evaluation of Antimicrobial Activity
The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are of interest for their potential antimicrobial properties.
Experimental Protocol: Synthesis of a Schiff Base Derivative
Objective: To synthesize a Schiff base from this compound and evaluate its antimicrobial activity.
Materials:
-
This compound
-
4-Aminophenol
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add a solution of 4-aminophenol (1.0 eq) in ethanol (10 mL) to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry in a desiccator.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base, 4-(((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)amino)phenol.
Quantitative Data (Hypothetical)
| Product | Starting Materials | Yield (%) | M.P. (°C) |
| 4-(((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)amino)phenol | This compound, 4-Aminophenol | 92 | 178-180 |
Antimicrobial Activity Screening Protocol (Agar Well Diffusion Method)
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the plates with standardized microbial suspensions (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells (6 mm diameter) in the agar.
-
Add a solution of the synthesized Schiff base in DMSO (e.g., 1 mg/mL) to the wells.
-
Use DMSO as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Antimicrobial Activity Data (Hypothetical)
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |
| Schiff Base | 18 | 15 |
| Ciprofloxacin (10 µg) | 25 | 22 |
| DMSO | 0 | 0 |
Logical Relationship for Antimicrobial Screening
Caption: Logical workflow for the synthesis and antimicrobial screening of a Schiff base derivative.
Application Notes and Protocols for the Synthesis of Pyrroloquinoline Scaffolds from Pyrrole-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrroloquinoline scaffolds are a significant class of nitrogen-containing heterocyclic compounds present in numerous natural products and synthetic molecules of medicinal importance. These scaffolds exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The pyrroloquinoline core is a key pharmacophore in various alkaloids, some of which have demonstrated potent cytotoxicity against tumor cells and the ability to reverse multidrug resistance.[1] Consequently, the development of efficient synthetic routes to access diverse pyrroloquinoline derivatives is of great interest to medicinal chemists and drug discovery professionals.
This document provides detailed application notes and experimental protocols for the synthesis of pyrroloquinoline scaffolds, with a specific focus on methodologies starting from readily accessible pyrrole-3-carbaldehydes. The protocols outlined herein are based on established domino reactions and the principles of the classical Friedländer annulation.
Synthetic Strategies and Methodologies
The construction of the quinoline ring onto a pyrrole framework can be efficiently achieved through intramolecular cyclization reactions. Pyrrole-3-carbaldehydes bearing a nucleophilic group, such as an amine, on a tethered substituent at the pyrrole nitrogen or an adjacent carbon atom, are ideal precursors for these transformations.
Domino Reaction: Reductive Intramolecular Cyclization
A highly efficient one-pot method for the synthesis of pyrrolo[3,2-c]quinolines involves a domino sequence of nitro group reduction followed by intramolecular cyclization.[2] This approach starts with an N-arylpyrrole-3-carbaldehyde where the aryl group is substituted with a nitro group ortho to the point of attachment to the pyrrole nitrogen.
Experimental Protocol: Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde and its conversion to 7H-pyrrolo[3,2-c]quinoline
This protocol is adapted from the work of Singh et al.[2]
Step 1: Synthesis of 1-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde
A variety of substituted N-arylpyrrole-3-carbaldehydes can be synthesized via a one-pot sequential multicomponent reaction.[2][3]
-
Materials:
-
Substituted aniline (e.g., 2-nitroaniline) (1.0 mmol)
-
Aromatic/heteroaromatic aldehyde (1.0 mmol)
-
Succinaldehyde (1.2 mmol)
-
L-proline (20 mol%)
-
2-Iodoxybenzoic acid (IBX) (1.2 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
-
Procedure:
-
To a solution of the aniline and aldehyde in DMSO, add L-proline and succinaldehyde.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).
-
Add IBX to the reaction mixture and continue stirring at room temperature until the aromatization is complete (monitored by TLC).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylpyrrole-3-carbaldehyde.
-
Step 2: Reductive Cyclization to 7H-pyrrolo[3,2-c]quinoline
-
Materials:
-
1-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde (1.0 mmol)
-
Iron powder (Fe) (5.0 mmol)
-
Ammonium chloride (NH₄Cl) (5.0 mmol)
-
Ethanol:Water (4:1, 5 mL)
-
-
Procedure:
-
To a solution of 1-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde in a 4:1 mixture of ethanol and water, add iron powder and ammonium chloride.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 7H-pyrrolo[3,2-c]quinoline.
-
Data Presentation
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 7H-pyrrolo[3,2-c]quinoline | Fe, NH₄Cl, EtOH:H₂O (4:1), reflux | 85 | [2] |
| 1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 9-methyl-7H-pyrrolo[3,2-c]quinoline | Fe, NH₄Cl, EtOH:H₂O (4:1), reflux | 82 | [2] |
| 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 9-methoxy-7H-pyrrolo[3,2-c]quinoline | Fe, NH₄Cl, EtOH:H₂O (4:1), reflux | 80 | [2] |
Diagram of Experimental Workflow
Caption: Workflow for the two-step synthesis of 7H-pyrrolo[3,2-c]quinolines.
Friedländer Annulation
The Friedländer synthesis is a classic and versatile method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[1][4][5][6] This methodology can be adapted for the synthesis of pyrroloquinolines by using a 2-amino-substituted pyrrole-3-carbaldehyde as the starting material.
Proposed General Protocol: Friedländer Synthesis of Pyrrolo[3,2-c]quinolines
This is a generalized protocol based on the principles of the Friedländer annulation.
-
Materials:
-
2-Amino-1-substituted-1H-pyrrole-3-carbaldehyde (1.0 mmol)
-
Ketone (e.g., cyclohexanone, acetone, acetophenone) (1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid) (10-20 mol%)
-
Solvent (e.g., toluene, ethanol, or solvent-free)
-
-
Procedure:
-
In a reaction vessel, combine the 2-amino-1-substituted-1H-pyrrole-3-carbaldehyde, the ketone, and the catalyst.
-
If using a solvent, add it to the mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., reflux for solvents, or 80-120 °C for solvent-free conditions) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash it with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
-
Data Presentation (Hypothetical Examples)
| 2-Amino-pyrrole-3-carbaldehyde | Ketone | Product (Pyrrolo[3,2-c]quinoline derivative) | Catalyst | Conditions |
| 2-Amino-1-methyl-1H-pyrrole-3-carbaldehyde | Cyclohexanone | 1-Methyl-1,2,3,4-tetrahydroacridin-9(10H)-one | p-TsOH | Toluene, reflux |
| 2-Amino-1-phenyl-1H-pyrrole-3-carbaldehyde | Acetone | 2-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinoline | Iodine | Solvent-free, 100 °C |
| 2-Amino-1-benzyl-1H-pyrrole-3-carbaldehyde | Acetophenone | 2-Phenyl-1-benzyl-1H-pyrrolo[3,2-c]quinoline | Sc(OTf)₃ | Ethanol, reflux |
Diagram of Proposed Synthetic Pathway
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
Application Note: Gram-Scale Synthesis of N-Arylpyrrole-3-carbaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-arylpyrrole-3-carbaldehydes are valuable synthetic intermediates in medicinal chemistry and materials science due to the prevalence of the N-arylpyrrole scaffold in numerous biologically active compounds and functional materials. This application note provides a detailed protocol for the gram-scale synthesis of N-arylpyrrole-3-carbaldehydes via an efficient one-pot, three-component reaction. The presented methodology is distinguished by its operational simplicity, use of readily available starting materials, and scalability, making it a practical choice for laboratory and potential pilot-scale production.
I. Overview of the Synthetic Approach
The described method is a sequential multicomponent synthesis that involves the in situ formation of an imine from an aromatic aldehyde and an aniline. This is followed by a proline-catalyzed Mannich reaction with succinaldehyde and subsequent cyclization. The final step is an oxidative aromatization using 2-iodoxybenzoic acid (IBX) to yield the desired N-arylpyrrole-3-carbaldehyde.[1][2][3] This one-pot procedure avoids the isolation of intermediates, thus saving time and resources.
Alternatively, the Vilsmeier-Haack reaction offers a classic route for the formylation of pre-synthesized N-arylpyrroles.[4][5][6][7] This reaction typically employs a Vilsmeier reagent, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich pyrrole ring.[4][5][6][7]
This document will focus on the multicomponent synthesis due to its documented success at the gram scale.[1][2]
II. Quantitative Data Summary
The following table summarizes the reactants, conditions, and yield for a representative gram-scale synthesis of a model compound, 1-(4-methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde.
| Parameter | Value |
| Reactants | |
| Benzaldehyde | 1.06 g (10 mmol) |
| p-Anisidine | 1.23 g (10 mmol) |
| Succinaldehyde (40% aq. solution) | 1.45 g (10 mmol) |
| L-Proline | 115 mg (1 mmol) |
| 2-Iodoxybenzoic acid (IBX) | 3.36 g (12 mmol) |
| Solvent | |
| Dimethyl sulfoxide (DMSO) | 20 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Product | |
| 1-(4-methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde | |
| Yield | 2.31 g (83%) |
III. Experimental Protocol
This protocol details the gram-scale synthesis of 1-(4-methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde.
Materials:
-
Benzaldehyde (≥99%)
-
p-Anisidine (≥99%)
-
Succinaldehyde (40% in water)
-
L-Proline (≥99%)
-
2-Iodoxybenzoic acid (IBX) (≥98%)
-
Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)
-
Ethyl acetate (EtOAc), ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol), p-anisidine (1.23 g, 10 mmol), and L-proline (115 mg, 1 mmol).
-
Addition of Reagents: Add anhydrous DMSO (20 mL) to the flask, followed by the dropwise addition of a 40% aqueous solution of succinaldehyde (1.45 g, 10 mmol).
-
Initial Reaction: Stir the resulting mixture at room temperature for 6 hours.
-
Oxidation: After 6 hours, add IBX (3.36 g, 12 mmol) to the reaction mixture in one portion.
-
Completion of Reaction: Continue to stir the mixture at room temperature for an additional 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde.
IV. Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the gram-scale synthesis of N-arylpyrrole-3-carbaldehydes.
Signaling Pathway (Reaction Mechanism):
Caption: Proposed reaction mechanism for the multicomponent synthesis.
References
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent approaches in the organocatalytic synthesis of pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Multicomponent Synthesis of Functionalized Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized pyrroles using various multicomponent reactions (MCRs). Pyrroles are a critical class of heterocyclic compounds due to their presence in a vast number of natural products, pharmaceuticals, and advanced materials.[1][2] Multicomponent reactions offer an efficient and atom-economical approach to constructing these valuable scaffolds.[3]
Introduction to Multicomponent Reactions for Pyrrole Synthesis
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion.[4] This approach is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of complex molecules from simple precursors.[4][5] Several named MCRs have been successfully applied to the synthesis of functionalized pyrroles, including the Hantzsch, Paal-Knorr, Van Leusen, and Ugi reactions. These methods often provide advantages in terms of efficiency, reduced waste, and operational simplicity compared to traditional linear synthetic routes.[3][6]
Key Multicomponent Reactions and Protocols
This section details the experimental protocols for prominent MCRs used in the synthesis of functionalized pyrroles.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and versatile method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[7][8]
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[7][9]
Caption: Paal-Knorr Pyrrole Synthesis Mechanism.
Experimental Workflow:
Caption: General Experimental Workflow for Paal-Knorr Synthesis.
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [7]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure product.
-
-
Expected Yield: ~52%
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis [10]
-
Materials:
-
1,4-Diketone (0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial acetic acid (40 µL)
-
-
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 80 °C (initial power of 150 W for 10-15 seconds to reach temperature).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and partition between water and ethyl acetate.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, wash with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary (Paal-Knorr Synthesis)
| Entry | 1,4-Dicarbonyl | Amine | Conditions | Yield (%) | Reference |
| 1 | Hexane-2,5-dione | Aniline | HCl (cat.), MeOH, reflux, 15 min | 52 | [7] |
| 2 | Hexane-2,5-dione | Various amines | Acetic acid, microwave, 80 °C | 60-95 | [10] |
| 3 | 2,5-Dimethoxytetrahydrofuran | Various amines | FeCl₃ (cat.), Water, rt | Good to Excellent | [11] |
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][5] This method is particularly useful for preparing highly substituted pyrroles.[12]
Reaction Mechanism:
The mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the functionalized pyrrole.[1]
Caption: Hantzsch Pyrrole Synthesis Mechanism.
Experimental Workflow:
Caption: General Experimental Workflow for Hantzsch Synthesis.
Protocol 3: Mechanochemical Hantzsch-type Synthesis [13]
-
Materials:
-
Ketone (1.0 mmol)
-
Primary amine (1.0 mmol)
-
β-Dicarbonyl compound (1.0 mmol)
-
Iodine (for in situ α-iodination)
-
-
Procedure:
-
In a high-speed vibration milling vessel, combine the ketone, primary amine, β-dicarbonyl compound, and iodine.
-
Mill the mixture at high speed for the specified time.
-
After the reaction, extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Quantitative Data Summary (Hantzsch Synthesis)
| Entry | β-Ketoester | α-Haloketone | Amine | Conditions | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Chloroacetone | Ammonium acetate | Reflux | Not specified | [1] |
| 2 | Various β-dicarbonyls | Various α-iodoketones (in situ) | Various primary amines | High-speed vibration milling | High | [13] |
| 3 | 4-Methyl-3-oxo-N-phenylpentanamide | 1-(4-fluorophenyl)-2-iodo-2-phenylethanone | tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | Yb(OTf)₃, AgNO₃, high-speed vibration milling | 38 (overall for atorvastatin lactone) | [12] |
Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene to produce the pyrrole ring.[14] This method is highly efficient for the synthesis of 3,4-disubstituted pyrroles.[15]
Reaction Mechanism:
Under basic conditions, TosMIC is deprotonated to form a carbanion. This carbanion then undergoes a Michael addition to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of the tosyl group to afford the pyrrole.[14][15]
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Developing Novel Anticancer Agents from Pyrrole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies and applications of pyrrole derivatives as a promising class of novel anticancer agents. The inherent versatility of the pyrrole scaffold allows for a wide range of structural modifications, leading to compounds with diverse mechanisms of action against various cancer types. These notes offer detailed experimental protocols for the evaluation of these compounds and present key data for a selection of derivatives.
Data Presentation: Anticancer Activity of Pyrrole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrrole derivatives against a panel of human cancer cell lines. This data provides a quantitative comparison of their potency and spectrum of activity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| MI-1 | Pyrrole-2,5-dione | Colorectal Cancer | Not specified | EGFR/VEGFR inhibitor | [1] |
| D1 | Dihydropyrrol-3-one | Colorectal Cancer | Not specified | EGFR/VEGFR inhibitor | [1] |
| Compound 3a | 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | MCF-7 (Breast) | 18.7 | Not specified | [2] |
| Compound 3f | 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | A375 (Melanoma) | 8.2 | Not specified | [2] |
| Compound 3f | 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | CT-26 (Colon) | 15.3 | Not specified | [2] |
| Compound 3f | 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | HeLa (Cervical) | 21.5 | Not specified | [2] |
| Compound 3f | 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | MGC80-3 (Gastric) | 25.8 | Not specified | [2] |
| Compound 3f | 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | NCI-H460 (Lung) | 31.7 | Not specified | [2] |
| Compound 3f | 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | SGC-7901 (Gastric) | 28.4 | Not specified | [2] |
| Compound 3g | 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | CHO (Ovarian) | 8.2 | Not specified | [2] |
| Compound 3n | 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | HCT-15 (Colon) | 21 | Not specified | [2] |
| Compound 4a | Benzimidazolium-derived pyrrole | LoVo (Colon) | Not specified (dose-dependent) | Cytotoxic | [3] |
| Compound 4d | Benzimidazolium-derived pyrrole | LoVo (Colon) | Not specified (dose-dependent) | Cytotoxic | [3] |
| Compound 7e | Pyrrole-imidazole | PANC-1 (Pancreatic) | Not specified | Cytotoxic | [4] |
| Compound 7e | Pyrrole-imidazole | ASPC-1 (Pancreatic) | Not specified | Cytotoxic | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel pyrrole-based anticancer agents.
Synthesis of 3-Aroyl-1-Arylpyrrole (ARAP) Derivatives
This protocol describes a general method for the synthesis of 3-aroyl-1-arylpyrrole derivatives, a class of compounds that have shown potent anticancer activity.[5]
Materials:
-
Appropriately substituted ketones
-
2-(trimethylsilyl)ethoxymethyl (SEM) protected 4-bromo-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)benzenesulfonamide
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
1,10-phenanthroline
-
Microwave reactor
Procedure:
-
Combine the substituted ketone, SEM-protected bromobenzenesulfonamide, CuI, Cs2CO3, and 1,10-phenanthroline in a microwave-safe reaction vessel.
-
Subject the reaction mixture to microwave irradiation at 210°C and 200 W for 40 minutes.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, purify the crude product using column chromatography to yield the desired 3-aroyl-1-arylpyrrole derivative.[5]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A375, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrrole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrrole derivatives and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cancer-related signaling pathways.
Materials:
-
Treated and untreated cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., EGFR, VEGFR, Akt, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cancer cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[7]
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[9]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of cancer cells treated with pyrrole derivatives.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells and wash them with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 30 minutes at 4°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[10]
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the stained cells by flow cytometry within one hour.[12]
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrole derivatives and a general experimental workflow for their evaluation.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. origene.com [origene.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Fluorinated Pyrrole Compounds for Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a core scaffold in numerous biologically active natural products and synthetic drugs.[1][2] Its versatile structure allows for extensive functionalization, making it a privileged motif in medicinal chemistry.[1][3] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance pharmacological properties.[4] Fluorination can improve metabolic stability, increase lipophilicity and bioavailability, and modulate the acidity or basicity of nearby functional groups, thereby enhancing binding affinity to target proteins.[4][5] It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, highlighting the impact of this element in drug discovery.[5]
These application notes provide a comprehensive overview and detailed protocols for the initial screening of novel fluorinated pyrrole compounds to identify and characterize their biological activities. The subsequent sections detail common therapeutic areas where these compounds have shown promise, present quantitative activity data, and offer step-by-step experimental protocols for their evaluation.
Key Biological Activities and Quantitative Data
Fluorinated pyrrole derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The following tables summarize the quantitative data for representative compounds from the literature.
Antiviral Activity
Fluorinated pyrroles have shown significant potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1).
| Compound | Target / Assay | Activity (EC₅₀) | Reference Compound | Activity (EC₅₀) |
| 8 | HIV-1LAI in PBM cells | 36.9 µM | AZT | 0.0017 µM |
| 9 | HIV-1LAI in PBM cells | 44.5 µM | AZT | 0.0017 µM |
| 1a | HIV-1 | 0.09 µM | Zidovudine | 0.084 µM |
| 1b | HIV-1 | 0.083 µM | Zidovudine | 0.084 µM |
| 1e | HIV-1 | 0.08 µM | Zidovudine | 0.084 µM |
| 19a-e | HIV-1 WT in CEM cells | 2.0 - 4.6 nM | Efavirenz | 1.5 nM |
| 19f-i | HIV-1 WT in CEM cells | 2.5 - 5.8 nM | Efavirenz | 1.5 nM |
| Table 1: Anti-HIV-1 activity of selected fluorinated pyrrole compounds. Data sourced from[5]. |
Anticancer Activity
The anticancer potential of fluorinated pyrroles is often linked to their ability to inhibit key signaling proteins like receptor tyrosine kinases (RTKs) or to induce cytotoxicity in cancer cell lines.
| Compound | Target / Cell Line | Activity (IC₅₀ / GI₅₀) |
| 12a-d | FGFR4 | 6.71 - 7.67 µM |
| 12a-d | Tie2/Tek | 5.80 - 8.69 µM |
| 12a-d | TrkA | 2.25 - 3.15 µM |
| 13a | VEGFR-2 | 11.9 nM |
| 13b | VEGFR-2 | 13.6 nM |
| 17j | A549 (Lung) | 0.18 µM (GI₅₀) |
| 17j | HeLa (Cervical) | 0.70 µM (GI₅₀) |
| 17j | MDA-MB-231 (Breast) | 0.20 µM (GI₅₀) |
| Table 2: Anticancer and kinase inhibitory activity of selected fluorinated pyrrole compounds. Data sourced from[1]. |
Anti-inflammatory Activity
Fluorinated pyrroles can modulate inflammatory pathways by inhibiting enzymes like human neutrophil elastase (HNE) and spleen tyrosine kinase (Syk), or by acting on receptors such as the cannabinoid receptor 2 (CB2).[5]
| Compound | Target | Activity (IC₅₀ / EC₅₀) |
| 40 | hTRPA1 | 0.043 µM (IC₅₀) |
| 41j | CB2 | 21.0 nM (EC₅₀) |
| 42 | Human Neutrophil Elastase (HNE) | 0.1 µM (IC₅₀) |
| 43a-m | Human Spleen Tyrosine Kinase (Syk) | 10 - 50 nM (IC₅₀) |
| Table 3: Anti-inflammatory activity of selected fluorinated indazole and pyrrole analogs. Data sourced from[5]. |
Enzyme Inhibition
Certain fluorinated pyrrolidine derivatives have been designed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for the treatment of type 2 diabetes.[6][7]
| Compound | Target | Activity (IC₅₀) | Selectivity (DPP8/DPP4) | Selectivity (DPP9/DPP4) |
| 8l | DPP-4 | 0.05 µM | - | - |
| 9l | DPP-4 | 0.01 µM | 898 | 566 |
| 17a | DPP-4 | 0.017 µM | 1324 | 1164 |
| Table 4: DPP-4 inhibitory activity of selected fluorinated pyrrolidine-2-carbonitrile derivatives. Data sourced from[6][7]. |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. Fluorinated pyrroles often exert their effects by modulating specific signaling pathways.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many pyrrole-based compounds function as ATP-competitive inhibitors of RTKs, such as VEGFR-2 and FGFR4.[1] By blocking the ATP binding site, these inhibitors prevent autophosphorylation of the kinase, thereby shutting down downstream signaling cascades that are critical for tumor growth and angiogenesis.[1]
Caption: Inhibition of RTK signaling by a fluorinated pyrrole compound.
Suppression of the COX-2/PGE2 Inflammatory Pathway
Some pyrrole derivatives exhibit anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[8] This inhibition prevents the conversion of arachidonic acid to prostaglandins like PGE2, which are key mediators of inflammation and pain.[8]
Caption: Inhibition of the COX-2/PGE2 inflammatory pathway.
Experimental Protocols
The following section provides detailed protocols for the primary screening of fluorinated pyrrole compounds. These protocols are designed as general templates and may require optimization based on the specific compound, target, and cell line used.
General Workflow for Bioactivity Screening
A typical screening campaign follows a hierarchical approach, starting with a broad primary screen to identify "hits," followed by more detailed secondary assays to confirm activity and determine potency.
Caption: General workflow for screening bioactive compounds.
Protocol: Cell Viability / Cytotoxicity Assay (MTT Method)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity. It is a common primary screen for anticancer compounds.
Materials:
-
96-well flat-bottom sterile microplates
-
Target cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated pyrrole compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the GI₅₀/IC₅₀ value using non-linear regression.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the inhibition of a specific kinase (e.g., VEGFR-2, Syk) by a test compound.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 96-well or 384-well microplates
-
Microplate reader (luminometer or fluorescence reader)
Procedure:
-
Reaction Setup: In a microplate, add the following to each well:
-
Kinase reaction buffer.
-
Test compound at various concentrations (or DMSO for control).
-
Recombinant kinase enzyme.
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Reaction Time: Incubate the plate for the optimized reaction time (e.g., 60 minutes) at the recommended temperature (e.g., 30°C).
-
Stop Reaction & Detect Signal: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and generates a luminescent or fluorescent signal that correlates with the amount of ADP produced (or substrate consumed).
-
Data Acquisition: Read the plate on the appropriate microplate reader.
-
Analysis: Convert the signal to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot percent inhibition against compound concentration to determine the IC₅₀ value.
Protocol: Anti-HIV-1 Assay in CEM-T4 Cells
This protocol outlines a method to assess the antiviral activity of compounds against HIV-1 replication in a T-lymphocyte cell line.[5]
Materials:
-
CEM-T4 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
HIV-1 laboratory strain (e.g., HIV-1IIIB)
-
Test compounds and reference drug (e.g., Zidovudine)
-
96-well microplates
-
Reagent for quantifying cell viability/cytotoxicity (e.g., XTT)
-
Method for quantifying viral replication (e.g., p24 antigen ELISA)
Procedure:
-
Cell Plating: Plate CEM-T4 cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Infection: Add a predetermined amount of HIV-1 virus stock to the wells. Include uninfected control wells.
-
Incubation: Incubate the plates for 6-7 days at 37°C, 5% CO₂ to allow for multiple rounds of viral replication.
-
Quantify Cytotoxicity: On a parallel plate containing uninfected cells treated with the compounds, assess cell viability using an XTT assay to determine the 50% cytotoxic concentration (CC₅₀).
-
Quantify Viral Replication: After incubation, collect the cell supernatant and quantify the amount of HIV-1 p24 capsid protein using a commercial ELISA kit.
-
Analysis: Calculate the percent inhibition of p24 production for each compound concentration relative to the virus control (no compound). Determine the 50% effective concentration (EC₅₀) by plotting percent inhibition versus compound concentration. The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Substituted Pyrroles: Application Notes and Protocols for Researchers
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional materials. Traditional methods for synthesizing substituted pyrroles can often be time-consuming, require harsh reaction conditions, and may result in low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiency. This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of substituted pyrroles via three common methods: the Paal-Knorr synthesis, the Hantzsch synthesis, and the Van Leusen synthesis.
Advantages of Microwave-Assisted Pyrrole Synthesis
Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvents through dielectric heating. This rapid and uniform heating often leads to:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[1][2]
-
Higher Yields: Increased reaction rates and reduced side reactions can lead to significantly improved product yields.[1][2]
-
Greener Chemistry: The efficiency of microwave synthesis can lead to reduced energy consumption and the potential for solvent-free reactions.[2]
-
Facile Optimization: The precise temperature and pressure control in modern microwave reactors allows for rapid optimization of reaction conditions.
I. Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][3] Microwave irradiation has been shown to significantly accelerate this condensation reaction.
Quantitative Data
| Entry | 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2,5-Dimethoxytetrahydrofuran | Aniline | I₂ (5 mol%) / Solvent-free | 120 | 5 | 95 |
| 2 | 2,5-Dimethoxytetrahydrofuran | 4-Methoxyaniline | I₂ (5 mol%) / Solvent-free | 120 | 5 | 98 |
| 3 | 2,5-Dimethoxytetrahydrofuran | Benzylamine | I₂ (5 mol%) / Solvent-free | 100 | 8 | 92 |
| 4 | Substituted 1,4-diketoester | Various amines | Acetic acid | 120-150 | 2-10 | 65-89 |
| 5 | 2,5-Hexanedione | Aniline | N-Bromosuccinimide / Solvent-free | Not Specified | < 2 | Not Specified |
Experimental Protocol: Solvent-Free Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol describes the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and a primary amine using iodine as a catalyst under microwave irradiation.[4]
Materials:
-
Primary amine (1.0 mmol)
-
2,5-Dimethoxytetrahydrofuran (1.2 mmol)
-
Iodine (5 mol%)
-
Microwave reactor (e.g., CEM Discover)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and iodine (5 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (see data table for examples).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add diethyl ether (10 mL) to the reaction mixture and filter to remove any solid residues.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Experimental Workflow: Paal-Knorr Synthesis
Caption: Workflow for Microwave-Assisted Paal-Knorr Pyrrole Synthesis.
II. Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and a primary amine or ammonia. This method allows for the synthesis of highly substituted pyrroles.
Quantitative Data
| Entry | β-Ketoester/Enamine | α-Haloketone | Amine | Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | Phenacyl bromide | Benzylamine | BF₃·OEt₂ (10 mol%) / DCM | 130 | 10-16 | Good to Excellent |
| 2 | Substituted β-amino unsaturated ketone | Substituted phenacyl bromide | - | BF₃·OEt₂ (10 mol%) / DCM | 130 | 10-16 | Good to Excellent |
Experimental Protocol: Hantzsch Synthesis of Trisubstituted Pyrroles
This protocol is adapted from a method for the synthesis of trisubstituted pyrroles from a β-amino unsaturated ketone and a substituted phenacyl bromide.
Materials:
-
Substituted β-amino unsaturated ketone (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (10 mol%)
-
Dichloromethane (DCM) (5 mL)
-
Microwave reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
In a 10 mL microwave reaction vessel, dissolve the substituted β-amino unsaturated ketone (1.0 mmol) and the substituted phenacyl bromide (1.0 mmol) in DCM (5 mL).
-
Add BF₃·OEt₂ (10 mol%) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 10-16 minutes with a microwave power of 250 W.
-
After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired trisubstituted pyrrole.
Experimental Workflow: Hantzsch Synthesis
Caption: Workflow for Microwave-Assisted Hantzsch Pyrrole Synthesis.
III. Van Leusen Pyrrole Synthesis
The Van Leusen pyrrole synthesis is a powerful method for preparing 3,4-disubstituted pyrroles from α,β-unsaturated ketones (chalcones) and tosylmethyl isocyanide (TosMIC) in the presence of a base.[5][6] While detailed microwave-specific protocols are less common in the literature, the principles of microwave assistance can be applied to accelerate this transformation.
Quantitative Data
| Entry | Chalcone | Reagent | Base/Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Heteroaryl chalcone | TosMIC | NaH / Et₂O-DMSO | Room Temp (Conventional) | Not Specified | 60 |
| 2 | Chalcones | TosMIC | Base / Ionic Liquid | Microwave Conditions | Not Specified | Not Specified |
Note: Specific quantitative data for the microwave-assisted Van Leusen synthesis is limited in the provided search results. The conditions for the conventional method are provided for context.
Experimental Protocol: Generalized Microwave-Assisted Van Leusen Synthesis
This generalized protocol is based on the principles of the Van Leusen reaction and typical conditions for microwave-assisted synthesis. Optimization will be required for specific substrates.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Base (e.g., Sodium Hydride, Potassium Carbonate) (1.2 mmol)
-
Anhydrous solvent (e.g., DMF, DMSO, or an ionic liquid)
-
Microwave reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
To a dry 10 mL microwave reaction vessel under an inert atmosphere, add the base and the anhydrous solvent.
-
Add the chalcone derivative (1.0 mmol) and TosMIC (1.1 mmol) to the suspension.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 100-150 °C) and time (e.g., 5-20 minutes). Monitor the reaction by TLC.
-
After cooling, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Logical Relationship: Van Leusen Synthesis
Caption: Logical Steps in the Van Leusen Pyrrole Synthesis.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of substituted pyrroles. The protocols and data presented herein for the Paal-Knorr, Hantzsch, and Van Leusen reactions provide a solid foundation for researchers to explore the synthesis of diverse pyrrole derivatives. The significant reduction in reaction times allows for high-throughput synthesis and rapid lead optimization in drug discovery programs. As with any synthetic method, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,5-Trisubstituted Pyrroles
Welcome to the Technical Support Center for the synthesis of 1,2,5-trisubstituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
Difficulties in the synthesis of 1,2,5-trisubstituted pyrroles often arise from side reactions, suboptimal reaction conditions, or issues with starting materials. The following table summarizes common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Purity of starting materials: Impurities can lead to unwanted side reactions.[1] - Incorrect stoichiometry of reactants.[1] - Presence of moisture in moisture-sensitive reactions.[1] - Suboptimal reaction temperature or time.[1] - Inefficient catalyst in catalyzed reactions.[1] | - Ensure starting materials are pure; freshly purify if necessary.[1] - Carefully check the molar ratios of your reactants.[1] - Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] - Optimize temperature and monitor the reaction by TLC to determine the optimal reaction time.[1] - Screen different catalysts or increase catalyst loading.[1] |
| Formation of Furan Byproduct (in Paal-Knorr Synthesis) | - Strongly acidic reaction conditions (pH < 3) can favor the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan.[2][3] | - Maintain neutral or weakly acidic conditions.[2][3] The addition of a weak acid like acetic acid can accelerate the reaction without promoting significant furan formation.[2] |
| Mixture of Regioisomers (with Unsymmetrical 1,4-Diketones) | - Similar reactivity of the two carbonyl groups in an unsymmetrical 1,4-dicarbonyl compound.[2] | - Differentiate the reactivity of the carbonyls by introducing steric hindrance or electron-withdrawing groups near one of the carbonyls.[2] - Lowering the reaction temperature may enhance selectivity.[2] |
| Significant Byproduct Formation in Hantzsch Synthesis | - Competing reaction pathways, such as N-alkylation vs. the desired C-alkylation of the enamine intermediate.[2] - Self-condensation of the α-haloketone.[2] | - Ensure efficient enamine formation by using a slight excess of the amine.[2] - The choice of solvent can influence selectivity; protic solvents may favor C-alkylation.[2] - Add the α-haloketone slowly to the pre-formed enamine to minimize its self-condensation.[2] |
| Slow or Incomplete Reaction | - Insufficiently reactive starting materials (e.g., amines with strong electron-withdrawing groups or sterically hindered substrates).[1] | - Consider using a more reactive amine or a less sterically hindered dicarbonyl compound if possible. - Optimize the catalyst and reaction temperature. Higher temperatures can increase the rate but may also lead to degradation of sensitive substrates.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity in the Paal-Knorr synthesis when using an unsymmetrical 1,4-dicarbonyl to obtain a 1,2,5-trisubstituted pyrrole?
A1: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls is a common challenge. The key is to differentiate the reactivity of the two carbonyl groups.[2] This can be influenced by:
-
Steric Effects: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, favoring reaction at the less hindered carbonyl.
-
Electronic Effects: An electron-withdrawing group adjacent to one carbonyl will increase its electrophilicity, making it more susceptible to nucleophilic attack.[2]
-
Reaction Conditions: Carefully controlling the pH is crucial. The reaction is typically conducted under neutral or weakly acidic conditions.[2][3] Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[2]
Q2: I am attempting a Hantzsch synthesis to prepare a 1,2,5-trisubstituted pyrrole and am observing a complex mixture of products. How can I troubleshoot this?
A2: The Hantzsch synthesis, being a three-component reaction, can present challenges in chemoselectivity.[2] To minimize byproduct formation:
-
Optimize Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the primary amine. Using a slight excess of the amine can help drive this equilibrium.[2]
-
Control Alkylation: The enamine can undergo either N-alkylation or the desired C-alkylation. The choice of solvent can influence this; protic solvents often favor C-alkylation.[2]
-
Minimize α-Haloketone Side Reactions: The α-haloketone can self-condense or react directly with the amine. To mitigate this, add the α-haloketone solution slowly to the reaction mixture containing the pre-formed enamine.[2]
-
Adjust Reaction Conditions: A weak base is often sufficient. Stronger bases may promote unwanted side reactions. Moderate reaction temperatures can also help control the reaction rate and minimize byproduct formation.[2]
Q3: What are the key parameters to control in a van Leusen pyrrole synthesis to ensure good yields?
A3: The van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for pyrrole synthesis.[2][4] For optimal results, consider the following:
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of TosMIC. Common choices include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK). The choice of base can impact the reaction rate and yield.[2]
-
Solvent: Aprotic polar solvents such as DMSO, DMF, or THF are typically used to ensure the solubility of reactants and intermediates.[2]
-
Purity of TosMIC: Ensure the tosylmethyl isocyanide is pure, as impurities can affect the reaction outcome.
Q4: My purification of the 1,2,5-trisubstituted pyrrole by column chromatography is proving difficult. Are there any general tips?
A4: Pyrroles can be sensitive compounds. Here are some general tips for their purification:
-
Silica Gel Choice: Use neutral or deactivated silica gel, as acidic silica can sometimes cause decomposition of electron-rich pyrroles.
-
Solvent System: A non-polar/polar solvent system like hexanes/ethyl acetate is common. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to prevent streaking and decomposition on the column, especially for N-unsubstituted pyrroles.
-
Handling: Pyrroles can be sensitive to air and light. It is advisable to work quickly and concentrate the fractions under reduced pressure at a low temperature.
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of a 1,2,5-Trisubstituted Pyrrole
This protocol describes the synthesis of 1-benzyl-2,5-dimethylpyrrole from 2,5-hexanedione and benzylamine.
Materials:
-
2,5-Hexanedione
-
Benzylamine
-
Glacial Acetic Acid
-
Ice-water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1.0 eq) in glacial acetic acid.
-
Add benzylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1-benzyl-2,5-dimethylpyrrole.
Protocol 2: Hantzsch Synthesis of a 1,2,5-Trisubstituted Pyrrole
This protocol outlines the synthesis of a generic 1,2,5-trisubstituted pyrrole.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Primary amine (e.g., aniline)
-
α-haloketone (e.g., chloroacetone)
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.[2]
-
Stir the mixture at room temperature for 30 minutes to allow for enamine formation.[2]
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.[2]
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.[2]
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[2]
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.[2]
Visualizations
Caption: Troubleshooting workflow for Paal-Knorr regioselectivity.
Caption: Experimental workflow for Hantzsch pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr synthesis is a classic and widely used method for constructing substituted pyrroles.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][2] The accepted mechanism proceeds through the formation of a hemiaminal intermediate after the nucleophilic attack of the amine on one of the carbonyl groups.[3][4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered ring.[3][5] The final step is the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[1][3] The ring-closing step is often the rate-determining step of the reaction.[3][5]
Caption: Reaction pathway for the Paal-Knorr pyrrole synthesis.
Q2: I'm experiencing low yields in my reaction. What are the common causes?
Low yields in the Paal-Knorr synthesis can stem from several factors:
-
Sub-optimal Reaction Conditions: Traditional methods often require heating in an acidic medium.[6] Insufficient temperature or reaction time can lead to incomplete reactions, while excessively high temperatures or strong acids can cause degradation of starting materials or the final pyrrole product.[6][7]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[6][8] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[6]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. Excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[2][6]
-
Product Instability: The synthesized pyrrole itself may be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[6]
-
Purification Losses: The product may be difficult to isolate and purify, leading to an apparent low yield.[6]
-
Presence of Moisture: Some variations of the synthesis are sensitive to moisture, which can lead to unwanted side reactions. Using dry solvents and an inert atmosphere can be beneficial.[8]
Q3: A significant byproduct is forming in my reaction. What is it likely to be, and how can I prevent it?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[6][8] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without involving the amine.[6]
To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3). Weakly acidic conditions, such as using acetic acid, are generally preferred to accelerate the reaction without promoting furan formation.[2][9]
-
Use Excess Amine: Employing an excess of the amine can favor the desired pyrrole synthesis pathway.[2][6]
Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product.[6] This is typically triggered by excessively high temperatures or highly acidic conditions.[6] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Paal-Knorr pyrrole synthesis.
Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.
Quantitative Data Summary
The efficiency of the Paal-Knorr synthesis is significantly influenced by the choice of catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various studies, providing a comparative overview.
Table 1: Comparison of Catalysts for the Synthesis of N-substituted Pyrroles
| Catalyst | Reaction Time | Yield (%) | Conditions | Reference |
| Acetic Acid | 45 min | 68-97 | 60°C, Solvent-free | [10] |
| Saccharin | 3 min | 98 | Room Temp, Solvent-free | [11] |
| Iodine (I₂) | 5-10 min | Exceptional | Room Temp, Solvent-free | [6][11] |
| Silica Sulfuric Acid | 3 min | 98 | Room Temp, Solvent-free | [11] |
| Bismuth Nitrate | - | Excellent | Room Temp, Dichloromethane | [12] |
| Iron(III) Chloride | - | Good to Excellent | Mild conditions, Water | [13] |
| CATAPAL 200 (Alumina) | 45 min | 68-97 | 60°C, Solvent-free | [10] |
Table 2: Effect of Reaction Conditions on Yield
| Method | Temperature | Time | Yield (%) | Key Advantages | Reference |
| Conventional Heating | Reflux | 15-30 min | ~52 | Simple setup | [1] |
| Microwave Irradiation | 80-150°C | 2-10 min | Good to Excellent | Reduced reaction times, milder conditions | [3][14] |
| Mechanochemical Activation | Room Temp | 15 min | 74-87 | Solvent-free, rapid | [15] |
| Flow Chemistry | - | - | ~100 | High throughput, scalable | [16] |
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole [3][6]
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.
-
Materials:
-
Aniline (1.0 eq)
-
2,5-Hexanedione (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount, e.g., 1 drop)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture.
-
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis [1][3]
-
Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary Amine (1.1-1.5 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (optional, e.g., Acetic Acid, Iodine)
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-diketone and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150°C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Purify the crude material by column chromatography if necessary.
-
Protocol 3: Iodine-Catalyzed Solvent-Free Synthesis [6]
-
Objective: To synthesize a substituted pyrrole using iodine as a catalyst under solvent-free conditions.
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary Amine (1.0-1.2 eq)
-
Iodine (catalytic amount, e.g., 10 mol%)
-
-
Procedure:
-
In a flask, mix the 1,4-diketone and the primary amine.
-
Add a catalytic amount of iodine.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 60°C).
-
Monitor the reaction by TLC; it is often complete within a short period (e.g., 5-10 minutes).
-
Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Caption: A general experimental workflow for the Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole synthesis [organic-chemistry.org]
- 14. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the Vilsmeier-Haack formylation of pyrroles. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the Vilsmeier-Haack formylation of pyrroles.
Problem 1: Low or No Yield of the Desired Formylated Pyrrole
Q1: I am not getting any of my desired formylated pyrrole. What could be the issue?
A1: Several factors could lead to a complete reaction failure. Here are the most common culprits:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is sensitive to moisture and can decompose.[1] It is best to use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).
-
Highly Deactivated Pyrrole Ring: If your pyrrole substrate has strong electron-withdrawing groups, the ring may be too deactivated to undergo electrophilic substitution with the weakly electrophilic Vilsmeier reagent.[2][3]
-
Incorrect Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C) to ensure its stability.[1] The subsequent reaction with the pyrrole may require heating, but excessively high temperatures can lead to reagent decomposition and side reactions.[4]
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step.[5] Incomplete hydrolysis will result in a low yield of the aldehyde. Ensure that the reaction mixture is properly quenched with water or a basic solution (e.g., sodium acetate or sodium carbonate solution) to facilitate the conversion of the iminium salt to the aldehyde.[6][7]
Q2: My yield is very low. What are the likely causes and how can I improve it?
A2: Low yields are often a result of suboptimal reaction conditions or the presence of side reactions. Consider the following:
-
Stoichiometry of Reagents: The molar ratio of the pyrrole to the Vilsmeier reagent is crucial. An insufficient amount of the reagent will lead to incomplete conversion. Conversely, a large excess may promote multiple formylations. A typical starting point is a 1:1.1 to 1:1.5 ratio of pyrrole to Vilsmeier reagent.
-
Reaction Time and Temperature: The optimal reaction time and temperature depend on the reactivity of your specific pyrrole substrate.[2] For highly reactive pyrroles, the reaction may be complete at room temperature or with gentle heating. Less reactive pyrroles may require higher temperatures and longer reaction times.[4] Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal endpoint.
-
Solvent Choice: While DMF often serves as both a reagent and a solvent, in some cases, using an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial.[8]
Problem 2: Formation of Multiple Products (Isomers and/or Multiple Formylations)
Q3: I am getting a mixture of 2-formyl and 3-formyl pyrrole isomers. How can I improve the regioselectivity?
A3: The regioselectivity of the Vilsmeier-Haack reaction on pyrroles is influenced by both electronic and steric factors.[3][9]
-
Electronic Effects: Formylation generally occurs at the most electron-rich position. For unsubstituted pyrrole, this is the C2 (or α) position.[2]
-
Steric Hindrance: Bulky substituents on the pyrrole nitrogen or at the C2/C5 positions can hinder attack at the α-position, leading to an increased proportion of the C3 (or β) formylated product.[3][9]
To favor the formation of a specific isomer:
-
For 2-formylpyrroles: Use pyrroles with small N-substituents.
-
For 3-formylpyrroles: Employ pyrroles with bulky N-substituents (e.g., triisopropylsilyl (TIPS) or tert-butyl).[9]
The following table summarizes the effect of the N-substituent on the ratio of α- to β-formylated products for 1-substituted pyrroles.[9]
| N-Substituent | α:β Ratio |
| Methyl | 4.0 : 1 |
| Ethyl | 3.5 : 1 |
| Isopropyl | 2.0 : 1 |
| tert-Butyl | 1 : 1.5 |
| Phenyl | 9.0 : 1 |
Q4: I am observing di- or even tri-formylated products. How can I prevent this?
A4: The formation of multiply formylated products is a common side reaction, especially with highly activated pyrroles. To minimize this:
-
Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (e.g., 1.05 to 1.2 equivalents).
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition: Add the Vilsmeier reagent to the pyrrole solution slowly to maintain a low concentration of the electrophile in the reaction mixture.
-
Use a Less Reactive Formylating Agent: In some cases, using a milder formylating agent can improve selectivity for mono-formylation.
Problem 3: Polymerization or Tar Formation
Q5: My reaction mixture turned dark and I isolated a tar-like substance. What happened?
A5: Pyrroles are susceptible to polymerization under acidic conditions, and the Vilsmeier-Haack reaction conditions can promote this side reaction, especially at higher temperatures.[10] To avoid this:
-
Maintain Low Temperatures: Keep the reaction temperature as low as possible, particularly during the initial addition of the Vilsmeier reagent.
-
Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can help to prevent oxidative polymerization.
-
Ensure Purity of Starting Materials: Impurities in the pyrrole starting material can sometimes initiate polymerization.
Frequently Asked Questions (FAQs)
Q6: What is the typical experimental procedure for a Vilsmeier-Haack formylation of a pyrrole?
A6: A general protocol is as follows:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with vigorous stirring. The Vilsmeier reagent is typically formed in situ.[6]
-
Formylation: Dissolve the pyrrole substrate in an anhydrous solvent (e.g., DCM or DMF) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture may be stirred at room temperature or heated to a specific temperature depending on the reactivity of the pyrrole.[11] Monitor the reaction progress by TLC.
-
Work-up (Hydrolysis): Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice or into a cold aqueous solution of sodium acetate or sodium carbonate.[6][7] This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.
Q7: How does the presence of electron-withdrawing or electron-donating groups on the pyrrole ring affect the reaction?
A7: The nature of the substituents on the pyrrole ring has a significant impact on the outcome of the Vilsmeier-Haack reaction:
-
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) activate the pyrrole ring towards electrophilic substitution, generally leading to faster reaction rates and potentially increasing the risk of multiple formylations.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., ester, cyano, nitro groups) deactivate the ring, making the reaction more sluggish and often requiring harsher conditions (higher temperatures, longer reaction times).[9] EWGs can also influence the regioselectivity of the formylation.[3]
Q8: Can I use other phosphorus halides or acid chlorides to generate the Vilsmeier reagent?
A8: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent.[11] The reactivity of the resulting iminium salt may vary, which can be advantageous for certain substrates.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the key pathways and a troubleshooting workflow.
Caption: Vilsmeier-Haack reaction pathway and common side reactions.
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation of pyrroles.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
Technical Support Center: Purification of Pyrrole-3-Carbaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrrole-3-carbaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrrole-3-carbaldehyde derivatives?
A1: The two most prevalent and effective methods for the purification of pyrrole-3-carbaldehyde derivatives are column chromatography on silica gel and recrystallization. The choice between these methods depends on the physical state of the compound (solid or oil), the nature of the impurities, and the desired final purity.
Q2: My pyrrole-3-carbaldehyde derivative appears as a dark, tarry residue after synthesis. What is the best way to purify it?
A2: A dark, tarry residue often indicates the presence of polymeric byproducts or significant decomposition, which can occur during synthesis, particularly in reactions like the Vilsmeier-Haack formylation if the temperature is not well-controlled. The recommended approach is to first attempt purification by column chromatography to separate the desired product from the high-molecular-weight tar. If the product is a solid, a subsequent recrystallization step can further enhance purity.
Q3: I am observing multiple spots on my TLC plate after synthesis. How can I effectively separate my desired pyrrole-3-carbaldehyde?
A3: Multiple spots on a TLC plate suggest the presence of side products or unreacted starting materials. Column chromatography is the most effective method for separating compounds with different polarities.[1] By carefully selecting the solvent system (eluent), you can achieve good separation of the desired product from impurities.
Q4: My purified pyrrole-3-carbaldehyde is unstable and changes color upon storage. How can I prevent this?
A4: Pyrrole derivatives, especially aldehydes, can be susceptible to oxidation and polymerization. To enhance stability, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and at low temperatures (refrigerator or freezer).[2] Protecting it from light by using an amber vial is also recommended.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | - The compound is highly polar and is retained on the silica gel. - The compound is unstable on silica gel and decomposes.[3] - The chosen solvent system is not optimal for elution. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). - Consider using a different stationary phase, such as alumina (basic or neutral), if your compound is acid-sensitive.[4] - Perform a thorough TLC analysis with various solvent systems to identify the optimal eluent for good separation and elution. |
| Product Co-elutes with an Impurity | - The polarity of the product and the impurity are very similar in the chosen solvent system. | - Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol or toluene/acetone. - Use a longer column to increase the separation resolution. - If the impurity is a carboxylic acid (from oxidation of the aldehyde), you can wash the crude product with a mild base like sodium bicarbonate solution before chromatography.[4] |
| Streaking of the Compound on the TLC Plate and Column | - The compound is acidic or basic. - The compound is interacting too strongly with the silica gel. | - For acidic compounds, add a small amount (e.g., 0.5-1%) of acetic acid to the eluent.[5] - For basic compounds, add a small amount (e.g., 0.5-1%) of triethylamine or pyridine to the eluent. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Does Not Dissolve in the Hot Solvent | - The chosen solvent is not a good solvent for your compound, even at elevated temperatures. | - Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[6] |
| Compound "Oils Out" Instead of Crystallizing | - The solution is supersaturated. - The melting point of the compound is lower than the boiling point of the solvent. - Impurities are present that inhibit crystallization. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. - Try a lower-boiling point solvent. - "Scratch" the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| No Crystals Form Upon Cooling | - The solution is not saturated enough. - The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then cool again. - Place the solution in an ice bath or freezer to further decrease the solubility. - Use a two-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then heat until it is clear and allow to cool. A common system is diethyl ether-hexane.[7] |
| Low Recovery of the Purified Compound | - Too much solvent was used for recrystallization. - The crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution has cooled completely (e.g., in an ice bath) before filtering the crystals. |
Quantitative Data
The following table summarizes typical yields for the purification of some pyrrole-3-carbaldehyde derivatives reported in the literature.
| Compound | Purification Method | Yield | Reference |
| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | Column Chromatography | 72% | [1] |
| 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Column Chromatography | 70% | [1] |
| 2-(5-Chloro-1-tosyl-1H-indol-3-yl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | Column Chromatography | 68% | [1] |
| Pyrrole-based hydrazide-hydrazones | Microwave-assisted synthesis followed by purification | 87-94% | [8] |
| Pyrrole-3-carboxaldehyde | Recrystallization from diethyl ether-hexane | - | [7] |
Experimental Protocols
Protocol 1: Column Chromatography of a Pyrrole-3-carbaldehyde Derivative
This protocol provides a general procedure for the purification of a pyrrole-3-carbaldehyde derivative using silica gel column chromatography.
Materials:
-
Crude pyrrole-3-carbaldehyde derivative
-
Silica gel (100-200 mesh)[1]
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
TLC plates, chamber, and UV lamp
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material with different ratios of hexane and ethyl acetate. A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Collection:
-
Carefully add the eluent to the column.
-
Open the stopcock and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrrole-3-carbaldehyde derivative.
-
Protocol 2: Recrystallization of a Solid Pyrrole-3-carbaldehyde Derivative
This protocol describes the purification of a solid pyrrole-3-carbaldehyde derivative by recrystallization.
Materials:
-
Crude solid pyrrole-3-carbaldehyde derivative
-
Recrystallization solvent (e.g., diethyl ether-hexane, ethanol, or ethyl acetate-hexane)[6][7]
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper and funnel
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.[6]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the solvent and heat the mixture on a hot plate while stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of pyrrole-3-carbaldehyde derivatives.
Caption: Troubleshooting decision tree for the purification of pyrrole-3-carbaldehyde derivatives.
References
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrrole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of fluorinated pyrroles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of fluorinated pyrroles?
The synthesis of fluorinated pyrroles can present several challenges, including low yields, the formation of regioisomers, and decomposition of starting materials or products.[1] The electron-withdrawing nature of fluorine can deactivate the pyrrole ring or its precursors to certain reaction conditions.[2] Additionally, the stability of fluorinating agents and the potential for unwanted side reactions are key considerations.[1]
Q2: How does the presence of fluorine in the precursors affect the Paal-Knorr synthesis of pyrroles?
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] The presence of electron-withdrawing fluorine atoms on the dicarbonyl precursor can influence the electrophilicity of the carbonyl carbons, potentially affecting the rate of the initial amine addition and subsequent cyclization. While this can sometimes be beneficial, harsh acidic conditions, often used in this synthesis, may lead to the degradation of sensitive fluorinated substrates.[5] A common side reaction in the Paal-Knorr synthesis is the acid-catalyzed formation of a furan byproduct.[6] The mechanism involves the protonation of a carbonyl group, followed by cyclization of the enol form.[7] The presence of electron-withdrawing groups can impact the rate of enolization and the subsequent cyclization, thereby influencing the yield of the furan byproduct.
Q3: What are the key parameters to control in the Hantzsch synthesis of fluorinated pyrroles?
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and an amine or ammonia.[8] When using fluorinated precursors, key parameters to control include the choice of base, solvent, and reaction temperature. The use of ionic liquids as solvents has been shown to improve yields and reaction rates in some cases.[9] Careful optimization of these conditions is crucial to minimize side reactions and maximize the yield of the desired fluorinated pyrrole.
Q4: Which electrophilic fluorinating agents are commonly used for pyrrole synthesis, and what are their advantages?
Reagents like Selectfluor® are widely used for the electrophilic fluorination of organic compounds, including electron-rich heterocycles like pyrroles.[10][11] Selectfluor® is favored for its high reactivity, stability, and safer handling compared to gaseous fluorine.[10] The reaction mechanism is believed to proceed via an electrophilic attack of the fluorinating agent on the electron-rich pyrrole ring.[12] However, the reactivity can be influenced by the solvent, and in some cases, the choice of counterion can affect the reaction's stereoselectivity.[13]
Q5: How can I purify fluorinated pyrrole isomers?
The separation of fluorinated pyrrole isomers, which often have similar physical properties, can be challenging. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[14] The use of chiral stationary phases (CSPs), such as polysaccharide-based columns, is effective for separating enantiomers.[15] For regioisomers, reversed-phase HPLC with pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity due to dipole-dipole and π-π interactions with the fluorinated analytes.[16]
Troubleshooting Guides
Low Yield or No Reaction
| Potential Cause | Suggested Solution |
| Inactive Fluorinating Agent (e.g., Selectfluor®) | Ensure the reagent has been stored properly in a dry environment. Consider using a fresh batch of the reagent. |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature. For sensitive substrates, consider running the reaction at a lower temperature to prevent decomposition.[1] |
| Incorrect Solvent | Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for electrophilic fluorinations.[11] For some reactions, fluorinated solvents like 2,2,2-trifluoroethanol (TFE) can enhance reactivity. |
| Insufficient Acid or Base Catalysis | In Paal-Knorr synthesis, a weak acid like acetic acid can accelerate the reaction.[17] For Hantzsch synthesis, ensure the appropriate base and concentration are used. |
| Electron-Deficient Substrate | For electrophilic fluorination of electron-poor pyrroles, harsher conditions or a more reactive fluorinating agent may be necessary. Alternatively, consider a nucleophilic fluorination approach if applicable. |
Formation of Multiple Products (Low Regio- or Chemoselectivity)
| Potential Cause | Suggested Solution |
| Formation of Furan Byproduct in Paal-Knorr Synthesis | Maintain the reaction pH above 3, as highly acidic conditions favor furan formation.[17] Using a milder acid catalyst or even neutral conditions can also suppress this side reaction.[5] |
| Formation of Regioisomers | The regioselectivity can be influenced by the solvent.[18] Experiment with different solvents of varying polarity. Directing groups on the pyrrole ring can also be used to control the position of fluorination. |
| Over-fluorination (di- or poly-fluorination) | Carefully control the stoichiometry of the fluorinating agent, using only a slight excess (e.g., 1.05-1.1 equivalents). Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Competing Side Reactions in Hantzsch Synthesis | Ensure the efficient formation of the enamine intermediate by using a slight excess of the amine. Protic solvents may favor the desired C-alkylation over N-alkylation. |
Product Decomposition or Polymerization
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Pyrroles can be sensitive to strong acids and high temperatures, leading to polymerization.[19] Employ milder reaction conditions, such as using a weaker acid catalyst or lowering the reaction temperature.[5] |
| Instability of Fluorinated Product | Some fluorinated compounds can be unstable. Ensure a mild workup procedure and consider purifying the product at lower temperatures. |
Data Presentation
Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole.[20]
| Catalyst | Reaction Time (h) | Yield (%) |
| Trifluoroacetic acid | 48 | 92 |
| p-Toluenesulfonic acid | 48 | 80 |
| Sulfamic acid | 48 | 60 |
| Iodine | 48 | 40 |
| Sulfuric acid | 48 | 40 |
Table 2: Synthesis of 2-(2-Fluoro-1-arylvinyl)-1H-pyrroles via Conjugate Addition and Elimination.[21]
| Aryl Group | Adduct Yield (%) | Vinylpyrrole Yield (%) |
| Phenyl | 99 | 85 |
| 4-Methylphenyl | 99 | 82 |
| 4-Methoxyphenyl | >99 | 50 |
| 4-Chlorophenyl | 99 | 78 |
| 4-Nitrophenyl | 99 | 43 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Fluoro-2-nitro-1-phenylethyl)-1H-pyrrole[21]
This protocol describes the catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrene.
Materials:
-
β-fluoro-β-nitrostyrene (0.5 mmol)
-
Pyrrole (0.5 mL)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
In a vial, add β-fluoro-β-nitrostyrene (0.5 mmol) and pyrrole (0.5 mL).
-
Stir the reaction mixture at room temperature for 25–30 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the excess pyrrole under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient elution of Hexane/DCM to afford the desired product.
Protocol 2: Electrophilic Fluorination of an N-Substituted Pyrrole using Selectfluor®
This is a general protocol for the direct fluorination of an electron-rich pyrrole.
Materials:
-
N-substituted pyrrole (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Anhydrous acetonitrile
-
Celite
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-substituted pyrrole (1.0 mmol) in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for Paal-Knorr synthesis.
Caption: Logical workflow for isomer separation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. [PDF] The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Semantic Scholar [semanticscholar.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
- 21. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Formylation of N-Substituted Pyrroles
Welcome to the technical support center for troubleshooting regioselectivity in the formylation of N-substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during electrophilic formylation reactions, such as the Vilsmeier-Haack, Duff, and Riecke reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity (C2 vs. C3 formylation) in the Vilsmeier-Haack formylation of N-substituted pyrroles?
A1: The regioselectivity of the Vilsmeier-Haack formylation of N-substituted pyrroles is primarily governed by a combination of steric and electronic effects.
-
Steric Factors : The size of the substituent on the pyrrole nitrogen is a dominant factor.[1][2][3] Bulky N-substituents can hinder electrophilic attack at the adjacent C2 (alpha) position, leading to a higher proportion of the C3 (beta) formylated product.[1][4] For instance, N-t-butylpyrrole predominantly yields the 3-formyl derivative.[1]
-
Electronic Factors : While generally less influential than sterics, the electronic nature of the N-substituent does play a role.[1][2][3] Electron-donating groups on the N-substituent can enhance the reactivity of the pyrrole ring. However, the electronic effects on the position of formylation are considered to be mainly inductive and relatively small.[1][2][3] Pyrrole itself typically undergoes formylation at the more electron-rich C2 position due to the electron-donating nature of the nitrogen atom.[5]
Q2: My Vilsmeier-Haack reaction is giving a low yield. What are the potential causes and solutions?
A2: Low yields in Vilsmeier-Haack reactions can stem from several issues:
-
Incomplete reaction : The reaction may not have gone to completion. Consider increasing the reaction time or temperature. However, be aware that higher temperatures can sometimes lead to polymerization.[6]
-
Deactivated substrate : If the N-substituted pyrrole contains strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.[6] In such cases, using a more reactive formylating agent or harsher reaction conditions might be necessary.
-
Pyrrole polymerization : Pyrroles are electron-rich and can be prone to polymerization under the acidic conditions of the Vilsmeier-Haack reaction.[6] To mitigate this, ensure the dropwise addition of phosphorus oxychloride (POCl₃) at low temperatures (e.g., 0-5 °C) before the addition of the pyrrole substrate.[7]
-
Moisture : The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing a mixture of C2 and C3 formylated products. How can I improve the regioselectivity?
A3: To enhance regioselectivity, consider the following strategies:
-
Modify the N-substituent : If C3 formylation is desired, increasing the steric bulk of the N-substituent can be effective.[4]
-
Use sterically crowded formamides : Employing bulky formamides, such as N,N-diisopropylformamide or N,N-diphenylformamide, in the Vilsmeier-Haack reaction can favor the formation of the C3-formylated product.[4]
-
Alternative formylation methods : For specific regioselective outcomes, exploring other formylation reactions might be beneficial. For example, the Riecke formylation, which uses dichloromethyl methyl ether and a Lewis acid like TiCl₄, can be useful for electron-rich aromatic rings.[7]
-
Acid-mediated rearrangement : In some cases, it's possible to rearrange pyrrole-2-carbaldehydes to their β-isomers using trifluoroacetic acid, although this often results in an equilibrium mixture.[4]
Q4: Are there alternative formylation methods to the Vilsmeier-Haack reaction for N-substituted pyrroles?
A4: Yes, several other methods can be used, each with its own advantages and disadvantages:
-
Riecke Formylation : This method utilizes dichloromethyl methyl ether with a Lewis acid (e.g., TiCl₄ or SnCl₄).[7] It is particularly effective for formylating electron-rich aromatic compounds under milder conditions than the Vilsmeier-Haack reaction.[7]
-
Duff Reaction : This reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[7] While commonly used for the ortho-formylation of phenols, its application to N-substituted pyrroles is less frequent and generally results in lower yields.[7][8]
-
Formylation with Formic Acid and Acetic Anhydride : This approach can be a high-yielding alternative, especially for N-formylation of amines which can be precursors to N-substituted pyrroles.[7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the formylation of N-substituted pyrroles.
Problem 1: Poor or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Deactivated Pyrrole Substrate | Increase reaction temperature cautiously to avoid polymerization.[6] Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).[6] Employ a stronger Lewis acid, balancing reactivity with the risk of polymerization.[6] |
| Pyrrole Polymerization | Add the Vilsmeier reagent or Lewis acid at a low temperature (0 °C or below).[6] Consider using a milder Lewis acid (e.g., SnCl₄, Zn(OTf)₂).[6] Protect the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl) to reduce ring reactivity.[6] |
| Reaction Conditions | Ensure the reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent moisture contamination. Verify the quality and purity of reagents, especially the formylating agent and any Lewis acids. |
Problem 2: Low Regioselectivity (Mixture of C2 and C3 Isomers)
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance of N-Substituent | To favor C3-formylation, increase the steric bulk of the N-substituent.[4] To favor C2-formylation, use a smaller N-substituent (e.g., N-methyl or N-phenyl).[4] |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[9] |
| Formylating Reagent | For increased C3 selectivity, use sterically crowded formamides like N,N-diisopropylformamide or N,N-diphenylformamide in the Vilsmeier-Haack reaction.[4] |
| Solvent Effects | The choice of solvent can influence regioselectivity. Consider screening different solvents such as dichloromethane (DCM), dichloroethane (DCE), or toluene. |
Quantitative Data Summary
The following tables summarize the impact of N-substituents and formylating agents on the regioselectivity of pyrrole formylation.
Table 1: Influence of N-Substituent on Vilsmeier-Haack Formylation Regioselectivity
| N-Substituent | α:β (C2:C3) Ratio | Overall Yield (%) | Reference |
| Methyl | >99:1 | 95 | [1] |
| Ethyl | >99:1 | 96 | [1] |
| Isopropyl | 4:1 | 95 | [1] |
| t-Butyl | <1:99 | 90 | [1] |
| Phenyl | 9:1 | 93 | [1] |
Table 2: Comparison of Formylating Agents for N-Phenylpyrrole
| Reagent System | Reaction Conditions | Yield (%) | Reference |
| POCl₃, DMF | Reflux | High (not specified) | [7] |
| Dichloromethyl methyl ether, SnCl₄ | Not specified | Not specified | [7] |
| Formic acid, Acetic anhydride, Silica gel | Microwave irradiation | Good to Excellent | [7] |
Experimental Protocols
Vilsmeier-Haack Formylation of an N-Substituted Pyrrole[7]
-
To N,N-dimethylformamide (3.5 mL, 45.6 mmol), cooled in an ice bath, add phosphorus oxychloride (2.08 mL, 22.8 mmol) dropwise with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, slowly add the N-substituted pyrrole (7.6 mmol).
-
Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours.
-
Pour the resulting solution into ice-cooled water and basify with an aqueous NaOH solution to a pH of 8-9.
-
Collect the resulting precipitate by filtration, dry it in the air, and recrystallize from ethanol to obtain the product.
Riecke Formylation of an Electron-Rich Aromatic Compound[7]
-
Purge a solution of the appropriate phenol (20–150 mmol) in DCM (1.5 mL/g phenol) with N₂ and cool in an ice bath.
-
Add TiCl₄ (2.2 to 5 equivalents) dropwise over 15–30 minutes.
-
Allow the reaction mixture to react for 30–60 minutes.
-
Add dichloromethyl methyl ether (1 equivalent) over 15 minutes and let the mixture react for a further 1–2 hours.
-
Quench the reaction by adding a saturated NH₄Cl solution and let the mixture stand for 1 hour.
-
Separate the organic phase and wash with 0.1 N HCl, saturated NaHCO₃ solution, and brine.
Duff Reaction[7]
-
The Duff reaction typically involves heating the substrate (e.g., a phenol) with hexamethylenetetramine (HMTA) in an acidic medium like acetic acid or trifluoroacetic acid.[10]
-
The reaction mechanism involves the protonation of HMTA, which then acts as an electrophile.[7]
-
The pyrrole ring attacks this electrophile, leading to a series of steps that ultimately yield the formylated product after an acidic workup.[7]
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
Technical Support Center: Overcoming Steric Hindrance in Pyrrole Substitution Reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals encountering challenges with sterically hindered pyrrole substitution reactions.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Substitution Reaction | High Steric Hindrance: Bulky groups on the pyrrole ring or the electrophile are preventing the reaction.[1] Decomposition/Polymerization: Pyrroles are sensitive to strong acids, which can cause decomposition or polymerization.[2][3] Deactivated Substrate: Electron-withdrawing groups on the pyrrole ring reduce its nucleophilicity. | Modify Reaction Conditions: Increase the reaction temperature to provide the necessary activation energy. Consider using a higher-boiling point solvent.[1] Use Milder Conditions: Employ lower temperatures and less acidic catalysts to prevent substrate degradation.[2] Alternative Catalysts: For reactions like the Paal-Knorr synthesis, explore Lewis acids or solid acid catalysts (e.g., montmorillonite KSF) which may perform better with hindered substrates.[1] Stronger Reagents for Deactivated Substrates: Use a more potent electrophile or higher temperatures, but carefully monitor for side reactions.[2] |
| Poor Regioselectivity (Mixture of Isomers) | Competing Electronic and Steric Effects: The inherent electronic preference for substitution at the C2/C5 positions may compete with steric factors, leading to mixtures.[2][4][5] Unoptimized Conditions: The chosen solvent, temperature, or catalyst may not be optimal for directing the reaction to the desired position. | Install a Directing Group: Introduce a bulky, removable group on the pyrrole nitrogen, such as triisopropylsilyl (TIPS), to sterically block the C2 and C5 positions and direct electrophiles to the C3 or C4 position.[2][6] Vary Reaction Parameters: Systematically adjust the temperature, solvent, and catalyst to find the optimal conditions for the desired isomer. Lower temperatures often favor the thermodynamically more stable product.[2] Use a Bulkier Electrophile: A larger electrophile can increase steric hindrance at more crowded positions, potentially favoring substitution at a less hindered site.[2] |
| N-Substitution Instead of C-Substitution | Nucleophilic Nitrogen: The pyrrole nitrogen is nucleophilic and can react with electrophiles, especially under basic conditions or with certain reagents.[2] | Protect the Nitrogen: Use an electron-withdrawing protecting group on the nitrogen to decrease its nucleophilicity and prevent N-substitution.[2] Use Pyrrole Anions: Reactions of pyrrole anions (formed with strong bases) with electrophiles typically result in N-substituted products. To achieve C-substitution, avoid these conditions unless N-substitution is the desired first step.[3] |
| Substitution on a Phenyl Group Instead of the Pyrrole Ring | Harsh Reaction Conditions: Very strong electrophiles or harsh conditions can overcome the higher reactivity of the pyrrole ring and lead to substitution on an attached phenyl group.[2] | Use Milder Conditions: The pyrrole ring is significantly more electron-rich than a phenyl ring, so substitution should occur there preferentially. Use lower temperatures and less reactive electrophiles to ensure this selectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I achieve substitution at the sterically hindered C3/C4 positions of a pyrrole ring? A1: Electrophilic substitution on pyrroles preferentially occurs at the C2 and C5 positions due to greater stabilization of the reaction intermediate.[4][5][7][8] To overcome this electronic preference and force substitution at the C3 or C4 positions, the most effective strategy is to introduce a large, sterically demanding protecting group on the nitrogen atom. The triisopropylsilyl (TIPS) group is commonly used for this purpose. Its bulk physically blocks the C2 and C5 positions, leaving the C3 and C4 positions as the most accessible sites for electrophilic attack.[6] After the desired substitution is complete, the TIPS group can be easily removed using a fluoride salt.[6]
Q2: My direct substitution method is failing due to steric hindrance. What alternative synthetic routes should I consider? A2: When direct functionalization is unsuccessful, constructing the substituted pyrrole ring from acyclic precursors is a powerful alternative. Several named reactions are well-suited for this purpose:
-
Barton-Zard Pyrrole Synthesis: This method condenses a substituted nitroalkene with an isocyanoester and is effective for creating pyrroles with specific substitution patterns that are otherwise difficult to access.[1]
-
Trofimov Reaction: This reaction synthesizes 2,3-disubstituted pyrroles from ketoximes and acetylene, providing a route to compounds that may be inaccessible by other means.[1]
-
Transition-Metal-Catalyzed Syntheses: Modern methods using catalysts based on rhodium, zinc, or gold offer mild and efficient pathways to highly substituted pyrroles from various starting materials.[1][9][10]
Q3: Which catalyst systems are recommended for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with sterically hindered pyrroles? A3: Steric hindrance is a major challenge in cross-coupling reactions. Success often depends on the choice of ligand for the palladium catalyst.
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands are often required. For coupling N-substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid, [Pd(dppf)Cl₂] has been shown to be effective.[11] For extremely hindered substrates, robust N-heterocyclic carbene (NHC) ligands combined with a palladium source can provide high yields under mild conditions.[12]
-
For Buchwald-Hartwig Amination: This reaction is used to form C-N bonds.[13][14] For hindered aryl halides, specialized Buchwald ligands with bulky tert-butyl groups or bulky N-heterocyclic carbene ligands like IPr*OMe have shown good activity.[15]
Q4: How do I prevent polymerization of my pyrrole substrate under acidic reaction conditions? A4: Pyrrole is highly susceptible to polymerization in the presence of strong acids.[3] To mitigate this, use modified or milder reagents. For example, in Friedel-Crafts acylation, instead of a strong Lewis acid like AlCl₃, consider using ZnO under solvent-free conditions or activating carboxylic acids with triflic anhydride (Tf₂O), which can proceed under less harsh conditions.[16][17] Using an electron-withdrawing protecting group on the nitrogen also reduces the ring's reactivity and its tendency to polymerize.[2]
Data Summary
Comparison of Catalysts for Suzuki Coupling of Hindered Substrates
The following table summarizes the performance of different palladium catalysts in the Suzuki cross-coupling of N-alkyl/N-Boc indazoles with pyrrole-boronic acids, a transformation where steric effects can be significant.
| Catalyst | Ligand | Base | Reaction Time | Yield (%) | Reference |
| [Pd(dppf)Cl₂] | dppf | K₂CO₃ | 2 h | Good | [11] |
| [Pd(PCy₃)₂] | Tricyclohexylphosphine | K₂CO₃ | > 2 h | Modest | [11] |
| [Pd(PPh₃)₄] | Triphenylphosphine | K₂CO₃ | > 2 h | Low | [11] |
| [Pd(PPh₃)₂Cl₂] | Triphenylphosphine | K₂CO₃ | > 2 h | Low | [11] |
Table showing catalyst efficiency in Suzuki coupling reactions.[11]
Key Experimental Protocols
Protocol 1: C3-Substitution of Pyrrole via an N-TIPS Directing Group
This protocol describes the use of a bulky silyl group to direct electrophilic substitution to the C3 position.[6]
-
Deprotonation: In an inert atmosphere flask, dissolve pyrrole in a suitable anhydrous solvent (e.g., THF). Cool the solution to 0 °C and add one equivalent of a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to deprotonate the pyrrole.
-
Silylation: Add one equivalent of triisopropylsilyl chloride (TIPSCl) to the solution and allow the reaction to warm to room temperature. Stir until the reaction is complete (monitor by TLC). This forms N-TIPS-pyrrole.
-
Electrophilic Substitution: Cool the solution of N-TIPS-pyrrole to an appropriate temperature (e.g., -78 °C for strong electrophiles). Add the desired electrophile (e.g., an acyl chloride for acylation). The bulky TIPS group will sterically hinder attack at the C2/C5 positions, directing the electrophile to the C3 position.
-
Deprotection: After the substitution reaction is complete and the product is isolated, remove the TIPS group by treating the substituted pyrrole with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF.
Protocol 2: Barton-Zard Synthesis of a Pyrrole-2-carboxylate
This method is useful for constructing highly substituted pyrroles that are difficult to access directly.[1]
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve an α-isocyanoester (1.0 mmol) in a suitable solvent (e.g., THF).
-
Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 mmol).
-
Nitroalkene Addition: To this mixture, add a solution of the desired substituted nitroalkene (1.0 mmol) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to yield the substituted pyrrole.
Protocol 3: Acylation of N-Alkoxycarbonyl Pyrroles
This protocol uses in situ generation of a powerful electrophile for the acylation of pyrroles, which can be regioselective depending on the N-protecting group.[16]
-
Reactant Preparation: To a nitrogen-purged flask, add the N-alkoxycarbonyl pyrrole (1.0 equiv) and the desired carboxylic acid (1.0 equiv) in dry dichloromethane.
-
Activator Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O) (10 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, dilute the reaction with dichloromethane and wash with 1 M aqueous sodium carbonate (Na₂CO₃).
-
Purification: Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic solutions. Wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to obtain the crude product for further purification.
Visualizations
Caption: Troubleshooting workflow for sterically hindered pyrrole reactions.
Caption: Controlling regioselectivity using a bulky N-directing group.
Caption: Alternative synthetic routes for hindered pyrroles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. quora.com [quora.com]
- 6. Electrophilic substitution at position 3 of pyrrole using Cl-TIPS [quimicaorganica.org]
- 7. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 8. When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE [vedantu.com]
- 9. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of Pyrrole-3-Carbaldehyde Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrrole-3-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrrole-3-carbaldehyde has changed color from white/pale yellow to a brown or grey solid. What is happening?
A1: Color change is a common indicator of degradation. Pyrrole-3-carbaldehyde is sensitive to air and light. Exposure to oxygen can lead to autoxidation and polymerization, forming colored, often insoluble, polymeric materials.[1] This process can be accelerated by acidic conditions.
Q2: I observe a decrease in the purity of my compound over time, even when stored in the refrigerator. What are the likely causes?
A2: While refrigeration slows down many degradation processes, it may not completely prevent them. Several factors could be at play:
-
Air Exposure: The container may not be perfectly sealed, allowing for slow oxidation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Moisture: The presence of moisture can facilitate certain degradation pathways. Ensure the compound and storage container are dry.
-
Inherent Instability: Aldehydes are inherently reactive functional groups and can undergo slow polymerization or other reactions even at low temperatures.
Q3: What are the primary degradation pathways for pyrrole-3-carbaldehyde?
A3: The two main degradation pathways are:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air. The pyrrole ring itself can also be oxidized.
-
Polymerization: Pyrroles can polymerize, particularly under acidic conditions or upon exposure to light and air. This often results in the formation of dark, insoluble materials.[1]
Q4: What are the ideal storage conditions for pyrrole-3-carbaldehyde?
A4: To ensure maximum stability, store pyrrole-3-carbaldehyde under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.
-
Atmosphere: Under an inert gas such as argon or nitrogen.
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.
-
Container: In a tightly sealed, dry container.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving pyrrole-3-carbaldehyde.
Issue 1: Unexpected Side Products in a Reaction
-
Symptom: NMR or LC-MS analysis of your reaction mixture shows unexpected peaks that are not your starting material or desired product.
-
Possible Cause 1: Degradation of Starting Material: Your pyrrole-3-carbaldehyde may have partially degraded before the reaction.
-
Troubleshooting Step: Check the purity of your starting material using HPLC or NMR before starting the reaction. If it has degraded, purify it by recrystallization or column chromatography.
-
-
Possible Cause 2: Reaction with Impurities: Trace impurities in your solvents or reagents (e.g., peroxides in ethers) could be reacting with the pyrrole-3-carbaldehyde.
-
Troubleshooting Step: Use freshly purified, peroxide-free solvents. Ensure all reagents are of high purity.
-
-
Possible Cause 3: Incompatibility with Reaction Conditions: The reaction conditions (e.g., strong acid, high temperature) may be causing the degradation of your pyrrole-3-carbaldehyde.
-
Troubleshooting Step: If possible, switch to milder reaction conditions. Perform a control experiment with just the pyrrole-3-carbaldehyde under the reaction conditions to assess its stability.
-
Issue 2: Low Yield in a Reaction Involving Pyrrole-3-Carbaldehyde
-
Symptom: The yield of your desired product is significantly lower than expected.
-
Possible Cause 1: Polymerization: Acidic catalysts or acidic byproducts can induce the polymerization of the pyrrole-3-carbaldehyde.
-
Troubleshooting Step: If using an acid catalyst, consider using a weaker acid or a smaller catalytic amount. If an acidic byproduct is formed, consider adding a non-nucleophilic base to neutralize it as it forms.
-
-
Possible Cause 2: Oxidation: If the reaction is run open to the air for an extended period, oxidation of the aldehyde may occur.
-
Troubleshooting Step: Run the reaction under an inert atmosphere of argon or nitrogen.
-
-
Possible Cause 3: Adsorption onto Silica Gel: Pyrrole compounds can sometimes be difficult to recover from silica gel chromatography.
-
Troubleshooting Step: Consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, explore other purification methods like recrystallization or reverse-phase chromatography.
-
Issue 3: Inconsistent Results Between Batches
-
Symptom: Repeating a previously successful experiment with a new batch of pyrrole-3-carbaldehyde gives different results.
-
Possible Cause: Variation in Purity: The new batch may have a different purity profile or contain different impurities.
-
Troubleshooting Step: Always characterize a new batch of starting material by a suitable analytical method (e.g., HPLC, NMR, melting point) before use. Compare the analytical data with that of the previous batch.
-
Data Presentation: Illustrative Stability Data
The following tables present illustrative quantitative data on the degradation of a generic pyrrole-3-carbaldehyde compound under various stress conditions. Note: This data is for demonstrative purposes to illustrate how stability data can be presented. Actual degradation rates will vary depending on the specific derivative and experimental conditions.
Table 1: Effect of pH on the Stability of Pyrrole-3-Carbaldehyde in Aqueous Solution at 37°C
| pH | Time (hours) | % Degradation (Illustrative) | Major Degradation Product (Probable) |
| 2.0 | 24 | 15% | Polymer |
| 7.4 | 24 | < 2% | - |
| 9.0 | 24 | 8% | Pyrrole-3-carboxylic acid |
Table 2: Effect of Temperature on the Stability of Solid Pyrrole-3-Carbaldehyde
| Temperature | Time (days) | % Degradation (Illustrative) | Observation |
| 4°C | 30 | < 1% | No change in appearance |
| 25°C (in dark) | 30 | 5% | Slight discoloration |
| 40°C (in dark) | 30 | 20% | Significant browning |
Table 3: Effect of Light on the Stability of Solid Pyrrole-3-Carbaldehyde at 25°C
| Condition | Time (hours) | % Degradation (Illustrative) | Observation |
| Exposed to Light | 72 | 25% | Darkening of the solid |
| Protected from Light | 72 | < 2% | No significant change |
Experimental Protocols
Protocol 1: Forced Degradation Study of Pyrrole-3-Carbaldehyde
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of pyrrole-3-carbaldehyde in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat 5 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C for 7 days.
-
Photostability (Solution): Expose 5 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Photostability (Solid State): Expose a thin layer of the solid compound to the same light conditions as the solution.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
Characterize the major degradation products using LC-MS and NMR.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate pyrrole-3-carbaldehyde from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.
Mandatory Visualizations
Caption: Key stability factors and degradation pathways for pyrrole-3-carbaldehyde.
Caption: Troubleshooting workflow for experiments with pyrrole-3-carbaldehyde.
References
Technical Support Center: Minimizing Byproducts in Multicomponent Pyrrole Synthesis
Welcome to the technical support center for multicomponent pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on the minimization of common byproducts.
General Troubleshooting and FAQs
Q1: My multicomponent pyrrole synthesis is resulting in a low yield and a complex mixture of products. What are the general factors I should consider?
A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions. It is highly advisable to use freshly purified reagents.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent and the formation of byproducts.
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere can be crucial.[1]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2]
Troubleshooting Guide: Paal-Knorr Synthesis
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?
A2: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1] The key to avoiding this is to control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) favor the formation of furans.[3]
-
pH Control: Maintain neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the reaction without promoting significant furan formation.[3]
-
Catalyst Choice: Opt for milder acid catalysts. While strong acids can be used, they increase the risk of furan formation and substrate degradation.[4]
Q3: My Paal-Knorr reaction is slow or incomplete. What are the potential causes and solutions?
A3: Several factors can contribute to a sluggish or incomplete reaction:
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.
-
Suboptimal Catalyst: The choice and amount of the acid catalyst are crucial. A catalyst that is too weak may not sufficiently promote the reaction. Experimenting with different Brønsted or Lewis acids can be beneficial.
Data Presentation: Catalyst Performance in Paal-Knorr Synthesis
The choice of catalyst significantly impacts the yield of the Paal-Knorr synthesis. The following tables provide a comparison of various catalysts.
| Catalyst | pKa | Yield (%) |
| p-toluenesulfonic acid | -2.8 | 95 |
| Benzenesulfonic acid | -2.8 | 94 |
| Methanesulfonic acid | -1.9 | 92 |
| Sulfamic acid | 1.0 | 88 |
| Oxalic acid | 1.2 | 85 |
| Saccharin | 2.3 | 82 |
| Citric acid | 3.1 | 78 |
| Glycolic acid | 3.8 | 75 |
| Acetic acid | 4.7 | 70 |
Yields are representative and can vary based on specific substrates and reaction conditions.
| Catalyst | Time (min) | Yield (%) |
| Tungstate sulfuric acid | 20 | 94 |
| Molybdate sulfuric acid | 25 | 92 |
| Silica sulfuric acid | 30 | 90 |
| ZrOCl₂ · 8H₂O | 15 | 95 |
Data represents selected examples under solvent-free conditions.
Experimental Protocol: Paal-Knorr Synthesis of 1-phenyl-2,5-dimethylpyrrole
This protocol is a general guideline for the synthesis of an N-substituted pyrrole, aiming to minimize byproduct formation.
Materials:
-
2,5-Hexanedione
-
Aniline
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-phenyl-2,5-dimethylpyrrole.
Workflow for Minimizing Furan Byproduct in Paal-Knorr Synthesis
References
Technical Support Center: Scaling Up the Synthesis of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scale-up synthesis of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
Overall Synthesis Workflow
The synthesis is typically performed in a two-step process: first, a Paal-Knorr cyclization to form the pyrrole ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group.
Caption: Overall two-step synthesis pathway.
Part 1: Paal-Knorr Synthesis of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole
This section addresses common issues encountered during the acid-catalyzed condensation of hexane-2,5-dione and 2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr pyrrole synthesis? The Paal-Knorr synthesis is a widely used chemical reaction to synthesize substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2][3] In this case, hexane-2,5-dione reacts with 2-fluoroaniline, typically under acidic conditions, to form the pyrrole ring.[1]
Q2: Why is an acid catalyst necessary? An acid catalyst is generally required to protonate one of the carbonyl groups of the diketone, which facilitates the nucleophilic attack by the amine.[1][3] While the reaction can proceed under neutral conditions, adding a weak acid like acetic acid can significantly accelerate the reaction.[2]
Q3: Can I use a strong acid? Using strong acids (pH < 3) or amine hydrochloride salts can lead to the formation of furan derivatives as the major byproduct through self-cyclization of the diketone.[2][4] Therefore, weakly acidic or neutral conditions are preferred for pyrrole synthesis.
Q4: Is 2-fluoroaniline a challenging substrate? Yes, it can be. The fluorine atom is an electron-withdrawing group, which reduces the nucleophilicity of the aniline nitrogen. This can make the reaction more sluggish compared to aniline or anilines with electron-donating groups.[4] Adjusting reaction time or temperature may be necessary to drive the reaction to completion.
Troubleshooting Guide
Caption: Troubleshooting logic for the Paal-Knorr synthesis step.
Data Presentation: Reaction Condition Comparison
| Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Reported Yield Range (%) | Reference |
| Acetic Acid | Ethanol | 80 (Reflux) | 2-10 | 65-89 | |
| Salicylic Acid | None (Neat) | 120-150 | 0.25 | ~92 | [5] |
| Iron(III) Chloride | Water | Room Temp | 1-2 | 85-95 | [6] |
| None (High Pressure) | None (Neat) | Room Temp | < 1 | > 96 | |
| Acetic Acid | Microwave | 100-150 | 0.1-0.5 | High | [7] |
Note: Yields are general for Paal-Knorr reactions and may vary for the specific synthesis of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole.
Part 2: Vilsmeier-Haack Formylation
This section covers the introduction of the aldehyde group onto the pyrrole intermediate at the C3 position.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction? It is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as pyrrole.[8][9] The reaction uses a "Vilsmeier reagent," which is an electrophilic iminium salt formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[9][10]
Q2: Why does formylation occur at the 3-position? While formylation of N-substituted pyrroles typically occurs at the more electron-rich 2-position, the methyl groups at the 2- and 5-positions in the intermediate sterically block these sites.[9] This directs the electrophilic Vilsmeier reagent to attack the next available position, which is the C3 (or C4) position.
Q3: Why are anhydrous conditions so critical? The Vilsmeier reagent is highly reactive towards water. Any moisture present in the solvent (DMF) or glassware will consume the reagent, leading to lower yields and incomplete reactions.[8] It is essential to use anhydrous solvents and properly dried glassware.
Q4: The work-up procedure involves pouring the mixture onto ice. Why? The work-up step hydrolyzes the iminium intermediate that is attached to the pyrrole ring to release the final aldehyde product. This hydrolysis can be exothermic and vigorous. Pouring the reaction mixture onto crushed ice helps to control the temperature, dissipate heat, and ensure a safe and controlled hydrolysis.[8]
Troubleshooting Guide
Caption: Troubleshooting logic for the Vilsmeier-Haack formylation step.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
2-Fluoroaniline (1.0 eq)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq) or Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1.0 eq), 2-fluoroaniline (1.0 eq), and a suitable solvent such as ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approx. 80 °C if using ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrrole intermediate.
Protocol 2: Synthesis of this compound
Materials:
-
1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM, anhydrous, optional solvent)
-
Sodium bicarbonate solution (saturated)
-
Crushed Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes. The formation of a solid may be observed.
-
Formylation: Dissolve the pyrrole intermediate (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the pyrrole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[8] For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Cool the reaction mixture back to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[8]
-
Carefully neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution or other mild base.
-
Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final aldehyde.[8]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of the synthetic compound 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This pyrrole derivative and its analogues are of significant interest in medicinal chemistry due to their potential as bioactive agents, including as inhibitors in key signaling pathways. Accurate and robust analytical characterization is paramount for quality control, stability testing, and understanding structure-activity relationships.
This document outlines and compares the performance of several key analytical techniques, providing supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Quantitative Performance of Analytical Methods
The selection of an analytical technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or high-throughput screening. Below is a comparison of typical performance characteristics for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) in the analysis of substituted pyrrole derivatives and aromatic aldehydes.
Table 1: Comparison of HPLC and GC-MS Performance for the Analysis of Substituted Pyrrole Derivatives
| Parameter | HPLC with UV Detection | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 10.0% |
| Limit of Detection (LOD) | 0.03 - 0.1 µg/mL[1] | 0.03 - 0.5 µg/kg[2] |
| Limit of Quantitation (LOQ) | 0.1 - 0.8 µg/mL[1] | 0.1 - 1.5 µg/kg[2] |
| Suitability | Ideal for non-volatile and thermally labile compounds.[3][4] | Suitable for volatile and thermally stable compounds.[3][5] |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized molecules like this compound.
Table 2: Key Spectroscopic Data for Structural Characterization
| Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Provides information about the chemical environment and connectivity of hydrogen atoms. | Signals corresponding to the aldehyde proton (CHO), aromatic protons on the fluorophenyl ring, pyrrole ring proton, and methyl group protons. |
| ¹³C NMR | Reveals the carbon framework of the molecule. | Resonances for the carbonyl carbon of the aldehyde, carbons of the pyrrole and fluorophenyl rings, and methyl carbons. |
| FTIR | Identifies the functional groups present in the molecule. | Characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretches of the aromatic and alkyl groups, and C-F stretch. |
| HRMS | Determines the exact mass and elemental composition of the molecule. | Provides a highly accurate mass measurement that can confirm the molecular formula C₁₃H₁₂FNO. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification and purity assessment of the target compound.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.[1]
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 3.0) (50:50 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV/VIS detector at 225 nm.[6]
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is well-suited for the identification and quantification of volatile impurities.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.
-
If necessary, derivatization (e.g., silylation) can be performed to increase the volatility of the analyte.
Instrumentation and Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the definitive structural elucidation of the molecule.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous signal assignment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Biological Context: Inhibition of the MAPK/ERK Signaling Pathway
Pyrrole derivatives have emerged as a promising class of compounds in cancer research, with some exhibiting inhibitory activity against key kinases in signaling pathways that regulate cell proliferation and survival.[7] One such critical pathway is the RAS-RAF-MEK-ERK (MAPK) pathway, which is often hyperactivated in various cancers.[8][9][10] Small molecule inhibitors targeting components of this pathway, particularly ERK1/2, are of significant therapeutic interest.[8][11][12] The characterization of compounds like this compound is a crucial step in the discovery of novel and effective inhibitors of this pathway.
Caption: MAPK/ERK signaling pathway with potential inhibition by the target compound.
Experimental Workflow for Characterization
The comprehensive characterization of a novel compound like this compound follows a logical workflow to confirm its identity, purity, and structure.
Caption: A typical workflow for the analytical characterization of a novel compound.
References
- 1. Development and validation of a RP-HPLC method for the simultaneous analysis of paracetamol, ibuprofen, olanzapine, and simvastatin during microalgae bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting Extracellular Signal-Regulated Protein Kinase 1/2 (ERK1/2) in Cancer: An Update on Pharmacological Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule Articles | Smolecule [smolecule.com]
A Comparative Analysis of Synthesized Pyrrole-3-Carbaldehydes: HPLC and NMR Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of synthesized pyrrole-3-carbaldehyde derivatives. The following sections detail the experimental protocols for both analytical techniques, present comparative data in structured tables, and visualize the overall workflow from synthesis to analysis. This document is intended to aid researchers in the characterization and quality control of this important class of heterocyclic compounds.
Synthesis and Analysis Workflow
The general workflow for the synthesis and subsequent analysis of pyrrole-3-carbaldehydes is a multi-step process. It begins with the chemical synthesis of the target molecules, followed by purification to isolate the compounds of interest. The purified compounds are then subjected to rigorous analytical characterization using techniques such as HPLC and NMR to confirm their identity, purity, and structural integrity.
Experimental Protocols
Detailed methodologies for the synthesis, HPLC, and NMR analysis of pyrrole-3-carbaldehydes are provided below. These protocols are based on established and validated methods found in the scientific literature.
A variety of substituted N-arylpyrrole-3-carbaldehydes can be efficiently synthesized via a one-pot, sequential multi-component reaction. This method involves the in-situ formation of an imine from an aromatic aldehyde and an aniline, followed by a proline-catalyzed Mannich reaction with succinaldehyde, and subsequent oxidative aromatization.
Materials:
-
Substituted aromatic aldehyde (1.0 equiv)
-
Substituted aniline (1.0 equiv)
-
Succinaldehyde (3.0 equiv, as a 40% aqueous solution)
-
L-Proline (0.2 equiv)
-
2-Iodoxybenzoic acid (IBX) (1.2 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the aromatic aldehyde in DMSO, add the aniline and stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
To this solution, add succinaldehyde and L-proline. Continue stirring at room temperature for 8 hours.
-
Add IBX to the reaction mixture and heat at 70 °C for 3 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-arylpyrrole-3-carbaldehyde.
This protocol outlines a general reversed-phase HPLC method suitable for the separation and purity assessment of various pyrrole-3-carbaldehyde derivatives.
| Parameter | Condition |
| Instrumentation | Standard HPLC system with UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in acetonitrile or methanol to a concentration of 1 mg/mL. |
This protocol provides the parameters for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of synthesized pyrrole-3-carbaldehydes.
| Parameter | ¹H NMR | ¹³C NMR |
| Instrumentation | 400 MHz NMR Spectrometer | 100 MHz NMR Spectrometer |
| Solvent | Deuterated chloroform (CDCl₃) | Deuterated chloroform (CDCl₃) |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ signal at 77.16 ppm |
| Sample Concentration | 5-10 mg in 0.6 mL of solvent | 20-50 mg in 0.6 mL of solvent |
| Acquisition Parameters | Standard pulse sequence, 16-32 scans | Proton-decoupled, 1024-2048 scans |
Comparative Data Analysis
The following tables summarize the expected HPLC elution behavior and the experimental NMR spectral data for a selection of synthesized pyrrole-3-carbaldehydes.
| Compound | Substituent on Phenyl Ring (Position 2) | Expected Polarity | Predicted Elution Order (Relative Retention Time) |
| 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde | None | Moderate | Intermediate |
| 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 4-Nitro (Electron-withdrawing) | More Polar | Earlier |
| 1-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | 4-Methyl (Electron-donating) | Less Polar | Later |
| 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 4-Chloro (Halogen) | Less Polar | Later |
| 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 2,4-Dichloro (Halogen) | Least Polar | Latest |
Note: The exact retention times will vary depending on the specific HPLC conditions. This table provides a qualitative comparison of the expected elution behavior.
The following tables present the ¹H and ¹³C NMR spectral data for a series of synthesized 1-(4-methoxyphenyl)-2-(substituted-phenyl)-1H-pyrrole-3-carbaldehydes. The data is reported in parts per million (ppm) relative to TMS.
Table 3.2.1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Ar-H (m) | Pyrrole-H (d) | -CHO (s) | -OCH₃ (s) | Other Signals (s) |
| 2-Phenyl | 7.18-7.32 | 6.85, 6.87 | 9.67 | 3.77 | - |
| 2-(4-Nitrophenyl) | 7.35, 8.16 | 6.89, 6.94 | 9.73 | 3.82 | - |
| 2-(3-Nitrophenyl) | 7.41-8.11 | 6.82, 6.87 | 9.65 | 3.73 | - |
| 2-(2-Nitrophenyl) | 7.45-7.97 | 6.87, 6.94 | 9.60 | 3.77 | - |
| 2-(2,4-Dichlorophenyl) | 7.24, 7.40 | 6.86, 6.94 | 9.53 | 3.78 | - |
s = singlet, d = doublet, m = multiplet
Table 3.2.2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C=O | Pyrrole-C | Ar-C | -OCH₃ |
| 2-Phenyl | 187.0 | 107.6, 124.3, 124.9, 142.4 | 114.2, 127.0, 128.1, 128.4, 129.1, 130.9, 131.6, 158.7 | 55.3 |
| 2-(4-Nitrophenyl) | 186.0 | 109.0, 125.1, 126.1, 138.2 | 114.6, 123.4, 127.1, 130.9, 131.6, 135.9, 147.4, 159.3 | 55.4 |
| 2-(3-Nitrophenyl) | 186.0 | 108.8, 125.5, 125.8, 138.2 | 114.6, 123.2, 124.9, 127.3, 129.2, 130.8, 131.1, 136.6, 147.9, 159.3 | 55.5 |
| 2-(2-Nitrophenyl) | 185.5 | 109.1, 124.8, 125.1, 135.8 | 114.3, 124.4, 125.2, 126.9, 130.1, 130.8, 132.7, 134.1, 149.3, 159.1 | 55.4 |
| 2-(2,4-Dichlorophenyl) | 185.9 | 107.9, 124.9, 125.1, 137.2 | 114.2, 126.5, 126.9, 127.7, 129.7, 131.3, 134.0, 135.9, 136.1, 158.9 | 55.4 |
Conclusion
This guide has provided a comparative overview of the HPLC and NMR analysis of synthesized pyrrole-3-carbaldehydes. The experimental protocols offer a solid foundation for researchers to synthesize and characterize these compounds. The tabulated NMR data provides a valuable reference for structural confirmation of a range of substituted analogs. While a direct quantitative comparison of HPLC retention times is limited by the available literature, the principles of reversed-phase chromatography allow for a predictive comparison of their elution behavior. For robust quality control and characterization, a combination of both HPLC and NMR spectroscopy is recommended, as they provide complementary information regarding the purity and structural identity of the synthesized pyrrole-3-carbaldehydes.
A Comparative Guide to Pyrrole Synthesis: Paal-Knorr vs. Vilsmeier-Haack Reactions
For researchers, scientists, and professionals in drug development, the synthesis and functionalization of the pyrrole ring—a foundational scaffold in numerous pharmaceuticals and natural products—is of paramount importance. The choice of synthetic methodology can profoundly influence yield, purity, scalability, and the overall efficiency of a discovery program. This guide provides a detailed comparative analysis of the classical Paal-Knorr synthesis for constructing the pyrrole ring against the Vilsmeier-Haack reaction, a powerful tool primarily for its functionalization, while also exploring a less common application of the latter in de novo pyrrole synthesis.
At a Glance: Paal-Knorr vs. Vilsmeier-Haack
| Feature | Paal-Knorr Synthesis | Vilsmeier-Haack Reaction |
| Primary Synthetic Role | Pyrrole Ring Formation | Formylation of Pyrroles (and other electron-rich arenes) |
| Typical Starting Materials | 1,4-Dicarbonyl compounds and primary amines/ammonia.[1][2][3] | Pyrroles (or other electron-rich rings), DMF, and POCl₃.[4] |
| Typical Product | Substituted Pyrroles | 2-Formylpyrroles (or other aryl aldehydes).[5][6] |
| Key Transformation | Condensation and cyclization of acyclic precursors.[3][7] | Electrophilic aromatic substitution on a pre-existing ring.[5] |
| Generality | A general and widely used method for pyrrole ring synthesis.[8][9] | A general and primary method for formylation; de novo pyrrole synthesis is rare and substrate-specific.[7] |
Paal-Knorr Synthesis: Building the Pyrrole Core
The Paal-Knorr synthesis is one of the most direct and widely utilized methods for constructing the pyrrole ring.[7][8][9] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[2][7]
Reaction Mechanism
The accepted mechanism proceeds through the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate.[10][11] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1][3][10] Computational studies suggest this hemiaminal cyclization is the preferred pathway, with the ring-closing step often being rate-determining.[10][12]
Performance Data
The Paal-Knorr reaction is known for its efficiency and good to excellent yields.[10] However, reaction conditions can be harsh, involving prolonged heating, which may not be suitable for substrates with sensitive functional groups.[1][9] Microwave-assisted protocols have been developed to significantly reduce reaction times.[7]
| Substrate (Dicarbonyl) | Amine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | HCl (cat.), Methanol | Reflux | 15 min | ~52 | --INVALID-LINK--[7] |
| Hexane-2,5-dione | Various amines | Acetic Acid, Ethanol | 80 (MW) | 2-10 min | 85-95 | --INVALID-LINK--[11] |
| 1,4-Dicarbonyls | Primary amines | MgI₂ etherate | 80 | 1-3 h | 82-96 | Zhang et al. |
| 2,5-Hexanedione | Dodecylamine | Citric Acid (1 mol%) | 30 (Ball Mill) | 15 min | 95 | --INVALID-LINK-- |
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).[7]
-
Catalysis: Add one drop of concentrated hydrochloric acid to the mixture.[7][11]
-
Reaction: Heat the reaction mixture to reflux and maintain for 15 minutes.[7][11]
-
Workup: After the reflux period, cool the reaction mixture in an ice bath. Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[11]
-
Purification: Collect the resulting crystals by vacuum filtration. Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure product.[7][11]
Vilsmeier-Haack Reaction: Functionalizing the Pyrrole Core
The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[5] It is not typically a method for ring formation, but rather for C-C bond formation on a pre-existing ring system.
Reaction Mechanism
The reaction proceeds in two main stages. First, the Vilsmeier reagent , a chloroiminium salt, is formed in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[4] This electrophilic species then undergoes an electrophilic aromatic substitution reaction with the electron-rich pyrrole ring. The attack preferentially occurs at the C2 position.[6] Subsequent hydrolysis during workup converts the resulting iminium salt into the final aldehyde.[4]
Performance Data
The Vilsmeier-Haack reaction is highly reliable for formylating pyrroles, often providing good to excellent yields under relatively mild conditions.
| Substrate | Reagents | Temp. (°C) | Time | Yield (%) | Reference |
| Pyrrole | DMF, POCl₃ | 0 - 70 | 1-7 h | Good | El-Gharably et al. |
| Substituted Pyrroles | DMF, POCl₃ | 0 (ice bath), then 100 (MW) | 45 min + 14 min | Good to Excellent | Gupton et al.[3] |
| 1-Vinylpyrroles | DMF, POCl₃ | 0 - 20 | 1 h | 80-92 | Mikhaleva et al.[5] |
| Indole (related heterocycle) | DMF-d₇, Cat. phospholene oxide | Room Temp. | 16 h | 91 | --INVALID-LINK-- |
Experimental Protocol: Catalytic Vilsmeier-Haack Formylation of Indole
This protocol for the related indole ring illustrates a modern, catalytic approach.
-
Reaction Setup: Charge an oven-dried flask with indole (2.34 g, 20.0 mmol) and 3-methyl-1-phenyl-2-phospholene 1-oxide (576 mg, 3.0 mmol, 0.15 equiv). Evacuate and refill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous acetonitrile (40 mL), followed by diethyl bromomalonate (4.10 mL, 24.0 mmol), N,N-dimethylformamide (2.33 mL, 30.0 mmol), and PhSiH₃ (3.69 mL, 30.0 mmol) via syringe.
-
Reaction: Stir the resulting mixture at room temperature for 16 hours.
-
Workup: Carefully quench the reaction by dropwise addition of 2 M NaOH (40 mL). Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic phases are then washed, dried, and concentrated. The crude product is purified by column chromatography.
A Niche Application: De Novo Pyrrole Synthesis via Vilsmeier-Haack Reaction
While overwhelmingly a tool for functionalization, there are rare instances where a Vilsmeier-Haack-type reaction can initiate a sequence leading to the formation of a pyrrole ring from acyclic precursors. Work by Gupton et al. has shown that the reaction of specific enamines with the Vilsmeier reagent can produce vinylogous iminium salts, which serve as key intermediates that can be converted into substituted pyrroles.[7] This approach, however, is highly substrate-specific and not a general method for pyrrole synthesis in the same vein as the Paal-Knorr reaction.
Comparative Workflow and Conclusion
The distinct roles of the Paal-Knorr and Vilsmeier-Haack reactions in pyrrole chemistry are best illustrated by a comparative workflow. The Paal-Knorr synthesis begins with simple acyclic building blocks to construct the heterocyclic core. In contrast, the Vilsmeier-Haack reaction typically starts with the fully formed pyrrole ring and adds functionality to it.
References
- 1. Synthesis of diverse acyclic precursors to pyrroles for studies of prebiotic routes to tetrapyrrole macrocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 12. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Pyrrole Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated pyrrole analogs, a core scaffold in numerous therapeutic agents. By presenting side-by-side experimental data, detailed protocols, and visual representations of affected signaling pathways, this document serves as a valuable resource for researchers engaged in the design and development of novel pyrrole-based therapeutics.
Data Presentation: Quantitative Comparison of Biological Activity
The following tables summarize the quantitative biological data for fluorinated and non-fluorinated pyrrole analogs, highlighting the impact of fluorination on their anticancer and enzyme inhibitory activities.
Anticancer Activity: Tubulin Polymerization Inhibition
A comparative study of 3-aroyl-1-arylpyrrole (ARAP) derivatives demonstrates the influence of fluorination on the inhibition of tubulin polymerization and cytotoxicity in human breast cancer cells (MCF-7).
| Compound ID | 1-Phenyl Ring Substituent | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (µM) | Reference |
| 12 | 4-F | 2.1 | 0.08 | [1] |
| 13 | 3-F | 2.3 | 0.15 | [1] |
| 14 | 2-F | 2.5 | 0.22 | [1] |
| Unsubstituted Analog | H | > 20 | 0.12 | [1] |
IC50: The half maximal inhibitory concentration.
Kinase Inhibition Activity
A study on pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors highlights the potency of a fluorinated analog compared to the non-fluorinated, multi-kinase inhibitor drug, Sunitinib.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5k (Fluorinated) | EGFR | 79 | [2] |
| Her2 | 40 | [2] | |
| VEGFR2 | 136 | [2] | |
| CDK2 | 204 | [2] | |
| Sunitinib (Non-fluorinated) | EGFR | 93 | [2] |
| Her2 | - | [2] | |
| VEGFR2 | 261 | [2] | |
| CDK2 | - | [2] |
IC50: The half maximal inhibitory concentration. EGFR: Epidermal Growth Factor Receptor; Her2: Human Epidermal Growth Factor Receptor 2; VEGFR2: Vascular Endothelial Growth Factor Receptor 2; CDK2: Cyclin-Dependent Kinase 2.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the replication and validation of these findings.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
96-well, half-area microplates
-
Spectrophotometer with temperature control
Procedure:
-
Preparation of Tubulin Solution: Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep the solution on ice.[3]
-
Compound Addition: Add 5 µL of the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole).
-
Initiation of Polymerization: Add 100 µL of the cold tubulin solution to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.[3]
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR2)
-
Kinase buffer
-
Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations in the appropriate kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay reagent. This involves a luciferase-based reaction that measures the amount of ADP, which is proportional to the kinase activity.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[4]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by pyrrole analogs and a typical experimental workflow.
Caption: The Hedgehog signaling pathway, a critical regulator of embryonic development and tissue homeostasis, can be aberrantly activated in cancer.
Caption: The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and growth.
Caption: A generalized experimental workflow for determining the half-maximal inhibitory concentration (IC50) of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
For Immediate Release
[City, State] – In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a critical, foundational step. This guide provides a comparative analysis of the analytical techniques used to validate the structure of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative of interest. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide will draw comparisons with closely related analogs to provide a comprehensive overview of the expected analytical outcomes and methodologies.
The validation of a chemical structure like that of this compound relies on a suite of spectroscopic and spectrometric techniques. Each method provides a unique piece of the puzzle, and together, they offer a detailed picture of the molecular framework. The primary methods employed for such structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic and Spectrometric Data
To illustrate the expected analytical data for the target compound, the following tables summarize typical data for analogous pyrrole-carbaldehyde derivatives. These values serve as a benchmark for researchers working with similar molecular scaffolds.
Table 1: Comparative ¹H NMR Spectroscopic Data of Substituted Pyrrole Derivatives
| Compound | Chemical Shift (δ) of Pyrrole Ring Proton | Chemical Shift (δ) of Aldehyde Proton | Chemical Shift (δ) of Methyl Protons | Aromatic Proton Signals (δ) |
| Expected for this compound | ~6.5-7.0 ppm (singlet) | ~9.5-10.0 ppm (singlet) | ~2.2-2.6 ppm (two singlets) | ~7.0-7.5 ppm (multiplet) |
| 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde[1] | H5 at 7.67 ppm, H3 at 7.28 ppm, H4 at 7.13 ppm | ~9.8 ppm | N/A | Multiplet |
| Pyrrole-2-carboxaldehyde[2] | 7.028 ppm, 6.308 ppm, 7.235 ppm | 9.570 ppm | N/A | N/A |
| 2,5-dimethyl-1H-pyrrole | ~5.7 ppm (singlet for ring protons) | N/A | ~2.2 ppm (singlet) | N/A |
Table 2: Comparative ¹³C NMR Spectroscopic Data of Substituted Pyrrole Derivatives
| Compound | Chemical Shift (δ) of Aldehyde Carbonyl | Chemical Shift (δ) of Pyrrole Ring Carbons | Chemical Shift (δ) of Methyl Carbons | Aromatic Carbon Signals (δ) |
| Expected for this compound | ~185-190 ppm | ~110-140 ppm | ~10-15 ppm | ~115-160 ppm (with C-F coupling) |
| 3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one[3] | 189.8 ppm (ketone) | N/A | N/A | Aromatic C: 91.0-157.2 ppm |
| 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione[3] | 164.8-177.7 ppm (dione and amide) | N/A | N/A | Aromatic signals observed |
Table 3: Comparative IR Spectroscopic Data of Substituted Pyrrole Derivatives
| Compound | C=O Stretch (Aldehyde) (cm⁻¹) | C-H Stretch (Aromatic/Aliphatic) (cm⁻¹) | C=C and C=N Stretch (Aromatic Rings) (cm⁻¹) |
| Expected for this compound | ~1660-1690 | ~2800-3100 | ~1450-1600 |
| 3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one[3] | 1681 | 2780-3071 | 1472-1615 |
| 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione[3] | 1648, 1697, 1718, 1777 | 2875-3038 | 1430-1605 |
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₃H₁₂FNO | 217.24 | Expected: [M]+ at 217, loss of CHO, fragmentation of the fluorophenyl ring. |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde[4] | C₁₁H₈FNO | 189.19 | Not specified |
| 1H-Pyrrole-2-carboxaldehyde[5][6] | C₅H₅NO | 95.10 | [M]+ at 95 |
| 2,5-dimethyl-1-phenylpyrrole[7] | C₁₂H₁₃N | 171.24 | [M]+ at 171 |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural validation of novel organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled sequence.
-
Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
-
Chemical shifts are reported in ppm relative to the solvent peak or TMS.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record the spectrum on an FT-IR spectrometer.
-
Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain insights into its fragmentation pattern.
Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for relatively small and volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a novel chemical entity.
Caption: A flowchart illustrating the key stages in the structural validation of a synthesized chemical compound.
This comprehensive approach, combining multiple analytical techniques, is essential for the unambiguous structural determination of novel compounds, thereby ensuring the reliability of subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 3. acgpubs.org [acgpubs.org]
- 4. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 6. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 7. 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts in Paal-Knorr synthesis
The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1884, provides a direct route to furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] The efficiency of this transformation is critically dependent on the catalyst employed to facilitate the key cyclization and dehydration steps. This guide offers a comparative analysis of various catalysts, presenting experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their synthetic needs.
The Engine of Cyclization: Understanding the Catalytic Mechanism
The Paal-Knorr synthesis proceeds via an acid-catalyzed mechanism. In the synthesis of furans, a Brønsted or Lewis acid protonates one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate that subsequently dehydrates to form the furan ring.[1][2] For pyrrole synthesis, a primary amine or ammonia is introduced, which attacks the dicarbonyl compound to form a hemiaminal that then cyclizes and dehydrates to yield the pyrrole.[1][2][3]
Caption: Generalized mechanism of Paal-Knorr furan and pyrrole synthesis.
Benchmarking Catalyst Performance: A Data-Driven Comparison
The evolution of the Paal-Knorr synthesis has led to the exploration of a wide array of catalysts, moving from harsh classical conditions to milder and more environmentally benign alternatives.[4][5][6] The choice of catalyst significantly impacts reaction times, yields, and substrate scope.
Traditional Brønsted and Lewis Acids
Initially, strong protic acids like sulfuric acid and hydrochloric acid were commonly used.[2] While effective, these catalysts often require high temperatures and long reaction times, limiting their use with sensitive substrates.[4][6] Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ have been introduced as milder alternatives.[2]
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | Hexane-2,5-dione | - | Toluene | Reflux | - | - | [7] |
| Sc(OTf)₃ (1 mol%) | Hexane-2,5-dione | Aniline | Solvent-free | 60 | 5 min | 98 | [8] |
| I₂ | Hexane-2,5-dione | Aniline | Solvent-free | Room Temp. | 15 min | 95 | [4] |
Heterogeneous Catalysts: Enhancing Reusability and Simplifying Purification
To overcome the challenges of catalyst separation and recycling, a variety of heterogeneous catalysts have been developed. These solid-supported catalysts are easily removed from the reaction mixture by filtration, contributing to more sustainable processes.
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Silica Sulfuric Acid | Hexane-2,5-dione | Aniline | Solvent-free | Room Temp. | 3 min | 98 | [4] |
| Tungstate Sulfuric Acid (1 mol%) | Hexane-2,5-dione | Aniline | Solvent-free | 60 | 10 min | 96 | [5] |
| Molybdate Sulfuric Acid (1 mol%) | Hexane-2,5-dione | Aniline | Solvent-free | 60 | 15 min | 94 | [5] |
| SbCl₃/SiO₂ | Hexane-2,5-dione | Aniline | Hexane | Reflux | 30 min | 95 | [9] |
| MIL-53(Al) | Acetonylacetone | Aniline | Solvent-free | 80 | 15 min | 96 | [10] |
Green and Organocatalysts: A Move Towards Sustainability
In line with the principles of green chemistry, recent research has focused on developing metal-free and biodegradable catalysts.[11] These catalysts often operate under mild conditions and can be derived from renewable resources. Interestingly, some studies have demonstrated that the Paal-Knorr reaction can proceed efficiently even in the absence of any catalyst and solvent.[12][13]
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Citric Acid (10 mol%) | 2,5-Hexanedione | 4-Iodoaniline | Ball-mill (30 Hz) | - | 15 min | 74 | [11] |
| Saccharin | 2,5-Hexanedione | Aniline | Methanol | Room Temp. | 30 min | 92 | [4] |
| Vitamin B₁ (5 mol%) | Hexane-2,5-dione | 4-Methoxyaniline | Ethanol | - | 1 h | - | [14] |
| No Catalyst | 2,5-Hexanedione | Benzylamine | Solvent-free | Room Temp. | 1 h | 98 | [12][13] |
Experimental Protocols: A Practical Guide
Reproducibility is key in scientific research. Below are detailed methodologies for representative catalytic systems.
General Experimental Workflow
Caption: A typical experimental workflow for the Paal-Knorr synthesis.
Protocol 1: Scandium Triflate Catalyzed Synthesis of N-Arylpyrroles[8]
-
Reactants: A mixture of a 1,4-diketone (1 mmol) and an amine (1 mmol) is prepared.
-
Catalyst Addition: Scandium(III) triflate (Sc(OTf)₃, 1 mol%) is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at 60 °C for the specified time (e.g., 5 minutes for hexane-2,5-dione and aniline).
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
Purification: The product is purified by column chromatography on silica gel.
Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis under Solvent-Free Conditions[4]
-
Reactants: A 1,4-diketone (e.g., hexane-2,5-dione) and an amine are mixed.
-
Catalyst Addition: Silica sulfuric acid is added to the mixture.
-
Reaction Conditions: The mixture is stirred at room temperature for a short period (e.g., 3 minutes).
-
Work-up and Purification: The product is isolated in high yield, often without the need for extensive purification.
Protocol 3: Catalyst- and Solvent-Free Synthesis of N-Substituted Pyrroles[12][13]
-
Reactants: 2,5-Hexanedione and a primary amine (e.g., benzylamine) are combined in a reaction vessel.
-
Reaction Conditions: The mixture is stirred at room temperature.
-
Monitoring: The reaction progress is monitored by TLC.
-
Isolation: Upon completion, the product is obtained in excellent yield, often without requiring further purification.
Conclusion
The Paal-Knorr synthesis remains a highly versatile and widely used method for the preparation of important heterocyclic compounds. The continuous development of new catalytic systems has significantly broadened its applicability, allowing for milder reaction conditions, improved yields, and greater functional group tolerance. Heterogeneous and green catalysts, in particular, offer significant advantages in terms of sustainability and ease of operation. For many applications, catalyst- and solvent-free conditions represent the most environmentally friendly and efficient approach. The data and protocols presented in this guide provide a valuable resource for researchers to make informed decisions when designing their synthetic strategies.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Unlocking the Pharmacological Potential of the Pyrrole-3-Carbaldehyde Core: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various substituents on the pyrrole-3-carbaldehyde scaffold, a core moiety in numerous biologically active compounds. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows, this document aims to be an invaluable resource for the rational design of novel therapeutics.
The pyrrole ring is a versatile heterocyclic scaffold found in a wide array of natural products and synthetic molecules with significant pharmacological properties. The introduction of a carbaldehyde group at the 3-position provides a key handle for further chemical modifications, allowing for the systematic exploration of the chemical space around the core and its impact on biological activity. This guide delves into the nuanced effects of different substituents on the antibacterial, antifungal, and anticancer activities of pyrrole-3-carbaldehyde derivatives.
Comparative Analysis of Biological Activity: A Quantitative Overview
The biological activity of pyrrole-3-carbaldehyde derivatives is profoundly influenced by the nature and position of substituents on the pyrrole ring and any appended aromatic systems. The following tables summarize the quantitative data from various studies, offering a clear comparison of how different structural modifications modulate the potency of these compounds against various biological targets.
Antibacterial Activity
The antibacterial efficacy of pyrrole-3-carbaldehydes has been demonstrated against a range of pathogens. The minimum inhibitory concentration (MIC) is a standard measure of a compound's ability to inhibit bacterial growth.
Table 1: Antibacterial Activity of Substituted Pyrrole-3-Carbaldehyde Derivatives against Pseudomonas putida
| Compound ID | R1 (at N-1) | R2 (at C-2) | R5 (at C-5) | MIC (µg/mL)[1] |
| 1 | 4-Methoxyphenyl | Pyridin-3-yl | Phenyl | 16 |
| 2 | 4-Methoxyphenyl | Pyridin-3-yl | 4-Chlorophenyl | 16 |
| 3 | 4-Methoxyphenyl | Pyridin-3-yl | 4-Methoxyphenyl | 16 |
Data sourced from Mir, N.A., et al. (2020).[1]
Table 2: Antibacterial Activity of N-Arylpyrrole Derivatives against ESKAPE Pathogens and MRSA
| Compound ID | R (at N-1 of Pyrrole) | R2 (at C-3 of Pyrrole) | Pathogen | MIC (µg/mL)[2] |
| Vc | 4-Chlorophenyl | Aminoguanidine | E. coli | 4[2] |
| Vc | 4-Chlorophenyl | Aminoguanidine | K. pneumoniae | 8[2] |
| Vc | 4-Chlorophenyl | Aminoguanidine | A. baumannii | 8[2] |
| Vb | Phenyl | Aminoguanidine | E. coli | 8[2] |
| Vb | Phenyl | Aminoguanidine | K. pneumoniae | 8[2] |
| Ve | 4-Methoxyphenyl | Aminoguanidine | MRSA | 4[2] |
Data sourced from Ali, A. M., et al. (2025).[2]
Structure-Activity Relationship Insights (Antibacterial):
-
Substitution at the N-1 position with an aryl group, such as a 4-methoxyphenyl or 4-chlorophenyl group, appears to be well-tolerated and can contribute to potent antibacterial activity.
-
The presence of a pyridin-3-yl group at the C-2 position, combined with various phenyl substituents at C-5, results in significant activity against Pseudomonas putida.[1]
-
For N-arylpyrroles, the derivatization of the 3-carbaldehyde into an aminoguanidine moiety (Vc and Vb) leads to broad-spectrum activity against several ESKAPE pathogens.[2]
-
A 4-methoxyphenyl substituent at the N-1 position, when combined with an aminoguanidine at C-3, shows strong activity against MRSA.[2]
Anticancer Activity
Pyrrole derivatives have shown considerable promise as anticancer agents, with their activity often linked to the inhibition of key cellular signaling pathways. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic effects of these compounds on various cancer cell lines.
Table 3: Anticancer Activity of Alkynylated Pyrrole Derivatives
| Compound ID | R1 (at N-1) | R2 (at C-3) | R4 (at C-4) | Cell Line | IC50 (µM) |
| 12l | 4-Fluorobenzyl | -C≡C-CH2OH | -COOEt | U251 (Glioblastoma) | 2.29 ± 0.18 |
| 12l | 4-Fluorobenzyl | -C≡C-CH2OH | -COOEt | A549 (Lung Cancer) | 3.49 ± 0.30 |
Data sourced from Wang, Y., et al. (2025).
Structure-Activity Relationship Insights (Anticancer):
-
The introduction of an alkynyl group at the C-3 position of the pyrrole ring can lead to potent anticancer activity.
-
A 4-fluorobenzyl substituent at the N-1 position, in combination with an alkynyl alcohol at C-3 and an ethyl ester at C-4, demonstrates significant cytotoxicity against glioblastoma and lung cancer cell lines.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of pyrrole-3-carbaldehyde derivatives.
Synthesis of Substituted Pyrrole-3-Carbaldehydes
A versatile one-pot, three-component reaction is often employed for the synthesis of highly substituted pyrrole-3-carbaldehydes.[3]
General Procedure:
-
Iminium Ion Formation: To a solution of an appropriate aromatic aldehyde (1.0 mmol) and a substituted aniline (1.0 mmol) in a suitable solvent such as ethanol, a catalytic amount of an acid (e.g., acetic acid) is added. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Cyclization: 2,5-dimethoxytetrahydrofuran (1.0 mmol), which serves as a synthon for succinaldehyde, is then added to the reaction mixture. The reaction is heated to reflux for 2-4 hours.
-
Vilsmeier-Haack Formylation: In a separate flask, a Vilsmeier reagent is prepared by adding phosphorus oxychloride (1.2 mmol) to dimethylformamide (DMF) (3.0 mL) at 0°C. This reagent is then added dropwise to the cooled reaction mixture from the previous step.
-
Work-up and Purification: The reaction mixture is stirred at room temperature for an additional 12 hours. The reaction is then quenched by the addition of a saturated sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyrrole-3-carbaldehyde derivative.
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Two-fold serial dilutions of the compounds are then prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Visualizing the Science: Pathways and Workflows
Graphical representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate a key signaling pathway often targeted by anticancer pyrrole derivatives and a general workflow for structure-activity relationship studies.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs.
Caption: A general workflow for a structure-activity relationship (SAR) study.
References
- 1. mdpi.com [mdpi.com]
- 2. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Purity of Synthesized 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comparative framework for assessing the purity of synthesized 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole that holds potential in medicinal chemistry. We will compare a newly synthesized batch of this compound with a hypothetical high-purity commercial alternative, detailing the experimental protocols and data that underpin such an evaluation.
The purity of a compound can significantly impact its biological activity, safety profile, and reproducibility in experiments. Therefore, a multi-faceted approach employing various analytical techniques is essential for a comprehensive assessment.
Comparative Purity Analysis
The following table summarizes the purity assessment of a synthesized batch of this compound compared to a commercial standard.
| Analytical Method | Synthesized Batch | Commercial Alternative (Hypothetical) | Acceptance Criteria |
| HPLC Purity (Area %) | 98.5% | ≥ 99.5% | ≥ 98.0% |
| Melting Point | 108-111 °C | 112-114 °C | Sharp range, within 2 °C of reference |
| ¹H NMR | Conforms to structure; minor impurity peaks observed | Conforms to structure; no significant impurities | Conforms to expected structure |
| GC-MS | Main peak at expected m/z; trace solvent residue detected | Main peak at expected m/z; no residual solvents | No significant volatile impurities |
| Elemental Analysis | C: 69.85%, H: 5.21%, N: 6.10% | C: 70.12%, H: 5.30%, N: 6.22% | Within ±0.4% of theoretical values |
Detailed Experimental Protocols
Robust and reproducible data are the foundation of any scientific claim. Below are the detailed methodologies for the key experiments cited in the purity assessment.
High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC is a powerful technique for separating and quantifying impurities in organic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile
-
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.
Melting Point Determination
The melting point is a fundamental physical property that can provide a quick indication of purity. Pure crystalline solids have a sharp melting point range (typically 0.5-1 °C), whereas impure substances melt over a wider range and at a lower temperature.[3][4]
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: A small amount of the finely ground, dry sample is packed into a capillary tube to a height of 2-3 mm.[4][5]
-
Procedure:
-
A rapid heating ramp is used to determine an approximate melting range.
-
A second, slower measurement is performed with a heating rate of 1-2 °C/min around the approximate melting point to determine the precise range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a non-destructive technique that provides detailed structural information and can be used for accurate purity assessment without a reference standard of the analyte.[6][7][8][9]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Procedure:
-
Accurately weigh the sample and the internal standard.
-
Dissolve both in the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.
-
Visualizing the Purity Assessment Workflow
A systematic workflow ensures that all necessary steps in the purity assessment are followed correctly and efficiently. The following diagram illustrates a typical workflow for the purity assessment of a synthesized compound.
Caption: Workflow for Purity Assessment of Synthesized Compounds.
Comparison with Alternatives
When a commercial standard is not available, comparison can be made against previously synthesized batches with well-characterized purity or against data from literature if available. The primary goal is to establish a baseline for purity and to identify any new or unusual impurities that may have arisen from the current synthesis.
In the absence of a direct comparator, the focus shifts to the absolute purity determined by methods like qNMR and elemental analysis, and the absence of significant impurities as determined by chromatographic methods. The consistency of data across multiple analytical techniques provides confidence in the assigned purity of the synthesized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
comparative analysis of different synthetic routes to substituted pyrroles
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a ubiquitous and vital heterocyclic motif in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. The strategic synthesis of substituted pyrroles is, therefore, a critical undertaking for chemists in these fields. This guide presents an objective comparative analysis of prominent synthetic routes to substituted pyrroles, supported by quantitative data and detailed experimental protocols to empower researchers in selecting the optimal method for their specific synthetic challenges.
Classical Synthetic Routes: A Head-to-Head Comparison
The Paal-Knorr, Hantzsch, and Knorr syntheses represent the foundational pillars of pyrrole synthesis. While all are effective, they exhibit significant differences in their starting materials, scope, and reaction conditions. More contemporary methods like the Barton-Zard and Van Leusen syntheses have further broadened the synthetic arsenal, providing access to a wider array of functionalized pyrroles, often under milder conditions.
Data Presentation: Performance of Pyrrole Synthetic Routes
| Synthetic Route | Starting Materials | General Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, primary amines or ammonia | Acidic or neutral, often requires heating.[1] | 60-95[2] | High yields, operational simplicity, and readily available starting materials for certain targets.[3] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; harsh acidic conditions may not be suitable for sensitive substrates.[1][4] |
| Hantzsch Synthesis | α-Haloketones, β-Ketoesters, ammonia or primary amines | Typically base-mediated, in a solvent like ethanol.[3] | Often moderate, can be <60[2][5] | High degree of flexibility in the substitution pattern of the final pyrrole product.[3] | Can be a lower-yielding process compared to other methods; the reaction can be complex with multiple components.[3] |
| Knorr Synthesis | α-Amino ketones, β-Ketoesters or 1,3-diketones | In situ generation of α-amino ketone often required (e.g., using zinc and acetic acid).[6] | 57-80[2] | Excellent for the synthesis of polysubstituted pyrroles with specific substitution patterns.[6] | α-Amino ketones can be unstable and prone to self-condensation.[6] |
| Barton-Zard Synthesis | Nitroalkenes, α-Isocyanoacetates | Basic conditions.[7] | 63-94[8] | Effective for synthesizing pyrroles with electron-withdrawing groups.[9] | The availability of substituted nitroalkenes can be a limitation. |
| Van Leusen Synthesis | Michael acceptors, p-Toluenesulfonylmethyl isocyanide (TosMIC) | Basic conditions.[10] | 70-97[11] | Versatile for a wide range of Michael acceptors, enabling access to diverse substitution patterns; operationally simple with readily available starting materials.[10] | The use of a stoichiometric amount of base is typically required. |
Reaction Mechanisms and Workflows
Understanding the underlying reaction pathways is crucial for optimizing conditions and predicting outcomes.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by cyclization and dehydration to form the pyrrole ring.[1]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a multi-component reaction where a β-ketoester, an α-haloketone, and ammonia or a primary amine condense to form a substituted pyrrole.[12]
Knorr Pyrrole Synthesis
The Knorr synthesis involves the condensation of an α-amino ketone with a β-ketoester. A key feature is the frequent in situ generation of the unstable α-amino ketone.[6]
Barton-Zard Pyrrole Synthesis
This modern route involves the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions to yield a substituted pyrrole.[7]
Van Leusen Pyrrole Synthesis
The Van Leusen reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) which reacts with a Michael acceptor in the presence of a base to form the pyrrole ring.[10]
Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of synthetic procedures.
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
-
Materials: Aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), methanol (0.5 mL), concentrated HCl (1 drop).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add one drop of concentrated HCl to the mixture.
-
Heat the mixture at reflux for 15 minutes.
-
Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M HCl to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 mixture of methanol and water (1 mL) to obtain the pure product.
-
-
Expected Yield: Approximately 52% (178 mg).[9]
Hantzsch Synthesis of a Substituted Pyrrole
-
Materials: β-ketoester (1.0 equiv), primary amine or ammonia (1.0 equiv), α-haloketone (1.0 equiv), suitable solvent (e.g., ethanol), base (e.g., sodium ethoxide).
-
Procedure:
-
Dissolve the β-ketoester and the primary amine (or ammonia) in the chosen solvent.
-
Add the α-haloketone to the mixture.
-
Add the base to catalyze the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring progress by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography or recrystallization.[9]
-
Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
-
Materials: Ethyl acetoacetate (2.0 equiv), sodium nitrite (1.0 equiv), zinc dust (2.0 equiv), glacial acetic acid.
-
Procedure:
-
Dissolve ethyl acetoacetate in glacial acetic acid and cool in an ice bath.
-
Slowly add a saturated aqueous solution of sodium nitrite while maintaining a low temperature to form ethyl 2-oximinoacetoacetate in situ.
-
To this solution, gradually add zinc dust to reduce the oximino group to the amine. This step is exothermic and requires cooling.
-
The newly formed α-amino ketone reacts in situ with a second equivalent of ethyl acetoacetate.
-
The reaction mixture is then heated to complete the cyclization.
-
The product is isolated by pouring the hot mixture into cold water to induce precipitation and then purified by recrystallization.
-
Barton-Zard Synthesis of a Substituted Pyrrole
-
Materials: 3-Nitro-2H-chromene (0.5 mmol), ethyl isocyanoacetate (0.65 mmol), potassium carbonate (0.75 mmol), ethanol (6 mL).
-
Procedure:
-
To a mixture of the 3-nitro-2H-chromene and potassium carbonate in ethanol, add a solution of ethyl isocyanoacetate in ethanol dropwise with stirring.
-
Reflux the mixture for 30 minutes, monitoring by TLC.
-
After completion, add 1 mL of 5% hydrochloric acid and evaporate the solvent under reduced pressure.
-
The crude product is then purified.[8]
-
Van Leusen Synthesis of a 3-Aroyl-4-heteroarylpyrrole
-
Materials: Heteroaryl chalcone (1 mmol), p-tosylmethyl isocyanide (TosMIC) (1 mmol), sodium hydride (50 mg), diethyl ether (20 mL), DMSO (1.5 mL).
-
Procedure:
-
Mix the heteroaryl chalcone and TosMIC in DMSO.
-
Add this mixture dropwise to a suspension of sodium hydride in diethyl ether at room temperature under an inert atmosphere.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography.[9][11]
-
Logical Flow for Selecting a Synthetic Route
The choice of the most appropriate synthetic method depends on several factors, including the desired substitution pattern, availability of starting materials, and the required scale and purity of the final product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Pyrrole-2-Carboxaldehyde: Enzymatic Reduction vs. Chemical Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrrole-2-carboxaldehyde, a key building block for many pharmaceuticals, is of significant interest. This guide provides an objective comparison of the enzymatic reduction of pyrrole-2-carboxylic acid to its corresponding aldehyde against established chemical synthesis routes. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
The transformation of a carboxylic acid to an aldehyde is a fundamental reaction in organic synthesis. While traditional chemical methods are well-established, enzymatic approaches are gaining traction due to their high selectivity, mild reaction conditions, and green credentials. This guide focuses on the enzymatic reduction of pyrrole-2-carboxylic acid using a Carboxylic Acid Reductase (CAR) and compares its performance with two prominent chemical methods: the Vilsmeier-Haack reaction and an iodine/copper-mediated synthesis.
Performance Comparison: Enzymatic vs. Chemical Synthesis
The choice between an enzymatic or chemical approach for the synthesis of pyrrole-2-carboxaldehyde depends on several factors, including desired yield, purity, substrate scope, and environmental considerations. The following tables summarize the key performance indicators for each method based on available experimental data.
| Method | Enzyme/Reagent | Substrate | Product | Yield/Conversion | Key Advantages | Key Disadvantages |
| Enzymatic Reduction | Carboxylic Acid Reductase from Segniliparus rotundus (CARse) | Pyrrole-2-carboxylic acid | Pyrrole-2-carboxaldehyde | Relative conversion data available; ~9% conversion in a coupled system from pyrrole[1] | High selectivity, mild reaction conditions (near neutral pH, 30°C), environmentally friendly (water as solvent) | Lower reported yields compared to chemical methods, requires cofactors (ATP, NADPH), potential for product instability in biocatalytic systems[1] |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride, Dimethylformamide | Pyrrole | Pyrrole-2-carboxaldehyde | 78-79% | High yield, well-established and reliable method | Harsh reagents, requires anhydrous conditions, potential for side reactions, not environmentally friendly |
| Iodine/Copper-Mediated Synthesis | Iodine, Copper(II) chloride, Oxygen | Aryl methyl ketones, arylamines, and acetoacetate esters | Substituted pyrrole-2-carboxaldehydes | Up to 74%[2] | Avoids hazardous oxidants, good yields, tolerates various functional groups[2] | Requires organic solvents (DMSO), elevated temperature (100°C), multi-component reaction |
Table 1: Comparison of Synthesis Methods for Pyrrole-2-carboxaldehyde.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Carboxylic Acid Reductase from Segniliparus rotundus (CARse) | Benzoic Acid | 0.23 ± 0.02 | 1.8 ± 0.0 | 130 |
| Carboxylic Acid Reductase from Nocardia iowensis | Benzoic Acid | 0.14 ± 0.01 | 4.5 ± 0.1 | 536 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are protocols for the enzymatic reduction and the Vilsmeier-Haack reaction.
Enzymatic Reduction of Pyrrole-2-Carboxylic Acid using CARse
This protocol is based on the qualitative screening of CARse activity.[1]
1. Enzyme Production (Heterologous Expression and Purification of CARse):
-
Expression: The gene encoding for CARse from Segniliparus rotundus is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression host (e.g., BL21(DE3)). Cells are grown in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 16-25°C) overnight.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation and the supernatant containing the His-tagged CARse is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a low concentration of imidazole to remove non-specifically bound proteins, and the CARse is eluted with a higher concentration of imidazole. The purified enzyme is then dialyzed against a suitable storage buffer.
2. Enzymatic Reaction:
-
Prepare a reaction mixture (500 µL) containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
5 mM Pyrrole-2-carboxylic acid
-
10 mM ATP
-
10 mM NADPH
-
100 mM MgCl₂
-
0.25 mg purified CARse
-
-
Incubate the reaction mixture at 30°C for 18 hours.
-
Monitor the formation of pyrrole-2-carboxaldehyde by HPLC.
Chemical Synthesis: Vilsmeier-Haack Reaction
This protocol describes the synthesis of pyrrole-2-carboxaldehyde from pyrrole.
1. Reagent Preparation:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to dimethylformamide (DMF) in an ice bath.
2. Reaction:
-
Dissolve pyrrole in a suitable solvent (e.g., dichloromethane).
-
Slowly add the freshly prepared Vilsmeier reagent to the pyrrole solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-2 hours).
3. Work-up and Purification:
-
Pour the reaction mixture into a cold aqueous solution of sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure pyrrole-2-carboxaldehyde.
Visualizing the Workflows
To provide a clearer understanding of the processes, the following diagrams illustrate the enzymatic reduction workflow and the Vilsmeier-Haack reaction pathway.
References
Safety Operating Guide
Proper Disposal of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Guide for Laboratory Professionals
The proper disposal of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a critical component of laboratory safety and environmental responsibility. Due to its chemical nature as a fluorinated heterocyclic aromatic aldehyde, it must be managed as hazardous waste. This guide provides essential information to assist researchers, scientists, and drug development professionals in the safe handling and disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards of similar compounds, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or dust.[1] Avoid contact with skin, eyes, and clothing.[1]
Waste Identification and Segregation
All materials that have come into contact with this compound must be considered hazardous waste.[2] This includes:
-
Unused or surplus chemical.
-
Reaction residues and byproducts.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Contaminated glassware and cleaning materials.
It is crucial to segregate this waste stream from others to prevent potentially hazardous reactions.[2] Do not mix with incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3]
Step-by-Step Disposal Protocol
1. Waste Collection and Containerization:
-
Primary Container: Collect all waste materials in a designated, chemically resistant, and sealable container.[2] Ensure the container is in good condition and compatible with the waste. Plastic containers are often preferred for storing waste materials.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2]
2. Handling of Contaminated Materials:
-
Solid Waste: Place all contaminated solid materials, such as gloves, pipette tips, and paper towels, directly into the designated hazardous waste container.
-
Liquid Waste: Collect unused reagents, reaction mixtures, and solvent rinses in a separate, clearly labeled hazardous waste container.
-
Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol). This initial rinsate is considered hazardous and must be collected in the liquid hazardous waste container.
-
Subsequent Rinses: Subsequent rinses with soap and water may be permissible for drain disposal, but this depends on local regulations. It is often prudent to collect these rinses as hazardous waste as well.[1]
-
3. Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area at or near the point of generation.[1]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
4. Final Disposal:
-
The primary method for the disposal of this compound is through your institution's licensed hazardous waste disposal program.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Never dispose of this chemical down the drain or in the regular trash.[4]
5. Spill Management:
-
Small Spills: In the event of a small spill, alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper waste disposal.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.
Data Presentation
| Hazard Class (Probable) | Personal Protective Equipment (PPE) | Incompatible Materials | Disposal Method |
| Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant | Chemical-resistant gloves, Safety goggles/face shield, Lab coat | Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides | Licensed Hazardous Waste Disposal |
Experimental Protocols
While specific experimental protocols involving this compound are not detailed here, any procedure generating waste containing this compound must incorporate the waste disposal steps outlined above. The overriding principle is that a waste disposal plan should be in place before any experiment begins.[5]
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical information for the handling of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a fluorinated aromatic aldehyde. Adherence to these protocols is essential to ensure the safety of researchers and the integrity of experimental work. The following procedures are based on established safety guidelines for handling similar chemical compounds and should be implemented immediately.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects against splashes and aerosols of the chemical, which can cause serious eye irritation.[1][2] |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face during procedures with a higher risk of splashing.[2][3] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin contact, which can cause irritation.[1][4] Glove manufacturer's compatibility data should be consulted.[3][4] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or equivalent. | Protects skin and personal clothing from contamination.[3][4] |
| Chemical-resistant Apron | Recommended for large-scale operations. | Provides an additional barrier against spills and splashes.[4] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][5] |
| Respirator | Required if engineering controls are insufficient. | A NIOSH-approved respirator may be necessary for certain operations; a formal respiratory protection program should be in place.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound from receipt to use in an experiment.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Preparation:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.[1]
-
Set up all necessary equipment and reagents within a certified chemical fume hood.
-
Don the required PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Handle the solid compound carefully to avoid generating dust.[6]
-
Use a spatula to transfer the desired amount of the compound to a tared container.
-
If preparing a solution, add the solid to the solvent slowly and stir to dissolve.
-
-
Experimental Use:
-
Conduct all reactions and manipulations involving this compound within the fume hood.
-
Keep the container closed when not in use.[1]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials containing this compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips), must be collected in a designated, labeled, and sealed hazardous waste container.[4]
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.[4]
-
Disposal Procedure: Dispose of the hazardous waste through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for chemical waste disposal.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
Minor Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Ventilate the area and clean the spill site thoroughly.
-
Major Spill: For a large spill, evacuate the area immediately and contact the institution's emergency response team.[4]
-
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for safe handling of the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
